molecular formula C7H11N3O2 B1340675 ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 70500-80-0

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1340675
CAS No.: 70500-80-0
M. Wt: 169.18 g/mol
InChI Key: KTRQSZBRYRHIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-amino-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRQSZBRYRHIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564951
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70500-80-0
Record name Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document details synthetic pathways, experimental protocols, and relevant chemical data, tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. Pyrazole scaffolds are integral to numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities. This guide focuses on the chemical synthesis of this specific pyrazole derivative, providing a foundation for its application in the synthesis of more complex molecules and for further research and development.

Synthetic Pathways

The synthesis of this compound can be achieved through several strategic approaches. A common and effective method involves the cyclization of a suitably functionalized precursor with methylhydrazine. This approach leverages the reactivity of β-dicarbonyl compounds or their equivalents with hydrazines to form the pyrazole ring.

A plausible and widely applicable synthetic route starts from diethyl oxalate and a suitable active methylene compound, followed by cyclization with methylhydrazine. This method allows for the direct incorporation of the required substituents onto the pyrazole core.

Synthetic Pathway Diethyl Oxalate Diethyl Oxalate Intermediate A Diethyl 2-cyano-3-oxosuccinate Diethyl Oxalate->Intermediate A Base (e.g., NaOEt) Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Intermediate A Target Molecule Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate Intermediate A->Target Molecule Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Target Molecule

Caption: General synthetic scheme for this compound.

Experimental Protocols

The following is a detailed experimental protocol for a representative synthesis of this compound. This protocol is a composite of established methods for the synthesis of similar pyrazole derivatives and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Diethyl 2-cyano-3-oxosuccinate (Intermediate A)

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide (NaOEt) in absolute ethanol. The amount of sodium ethoxide should be equimolar to the ethyl cyanoacetate.

  • Addition of Reactants: A mixture of diethyl oxalate and ethyl cyanoacetate (1:1 molar ratio) is added dropwise to the stirred solution of sodium ethoxide at a temperature maintained between 0 and 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is then poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield diethyl 2-cyano-3-oxosuccinate.

Step 2: Synthesis of this compound (Target Molecule)

  • Reaction Setup: A round-bottom flask is charged with a solution of diethyl 2-cyano-3-oxosuccinate in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Methylhydrazine: An equimolar amount of methylhydrazine is added to the solution. The addition may be exothermic, and the temperature should be controlled.

  • Reaction: The reaction mixture is then heated to reflux for 4-8 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Pyrazole Formation Setup1 Reaction Setup (NaOEt in EtOH) Addition1 Add Diethyl Oxalate & Ethyl Cyanoacetate Setup1->Addition1 Reaction1 Stir at RT (12-24h) Addition1->Reaction1 Workup1 Neutralization, Filtration & Drying Reaction1->Workup1 Setup2 Dissolve Intermediate A in Solvent Workup1->Setup2 Intermediate A Addition2 Add Methylhydrazine Setup2->Addition2 Reaction2 Reflux (4-8h) Addition2->Reaction2 Workup2 Solvent Removal & Purification Reaction2->Workup2

Caption: Detailed workflow for the two-step synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [1]
Appearance Solid[1]
Typical Yield 70-85%Based on similar syntheses
Purity (by HPLC) >98%Typical for purified product
Melting Point Not reported[2]

Characterization Data:

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), the methyl group on the nitrogen (singlet), the pyrazole ring proton (singlet), and the amino group protons (broad singlet).
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, and the methyl group carbon.
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z 170.09.
IR (KBr) Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and C=N stretching (pyrazole ring).

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of a variety of more complex heterocyclic compounds with potential therapeutic applications. The amino and ester functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery screening.

For instance, the amino group can be acylated, alkylated, or used in condensation reactions to form fused ring systems. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. These modifications are crucial for exploring the structure-activity relationships (SAR) of new drug candidates.

Applications Target Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate Amino_Mod Amino Group Modification Target->Amino_Mod Acylation, Alkylation Ester_Mod Ester Group Modification Target->Ester_Mod Hydrolysis, Amidation Fused_Systems Fused Heterocyclic Systems Amino_Mod->Fused_Systems Amides Amide Derivatives Ester_Mod->Amides Drug_Candidates Novel Drug Candidates Fused_Systems->Drug_Candidates Amides->Drug_Candidates

Caption: Potential derivatizations for drug development.

Conclusion

This technical guide has outlined a reliable and adaptable synthetic route for this compound. The provided experimental protocol, along with the tabulated data and visualization of the synthetic workflow and potential applications, offers a solid foundation for researchers and scientists in the pharmaceutical industry. The versatility of this pyrazole derivative as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic strategies may lead to even more efficient and scalable production methods.

References

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties and Identifiers

This compound is a substituted pyrazole, a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Its distinct arrangement of functional groups—an amino group, a methyl group on the pyrazole nitrogen, and an ethyl ester—makes it a versatile building block for creating more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [1]
CAS Number 70500-80-0[1]
MDL Number MFCD07388488[1]
Appearance Solid
Boiling Point 334.2 °C at 760 mmHg[1]
Density 1.29 g/cm³[1]
Flash Point 155.9 °C[1]
SMILES CN1N=C(C(=O)OCC)C=C1N
InChI Key KTRQSZBRYRHIKL-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A. Representative Experimental Protocol: Synthesis via Nitro-Precursor Reduction

This protocol is a generalized procedure based on common synthetic routes for similar amino-pyrazoles, such as the catalytic hydrogenation of a nitro analog.

Materials:

  • Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas source (e.g., H-Cube, Parr hydrogenator, or balloon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the starting material, Ethyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, in a suitable solvent such as ethanol within a reaction vessel appropriate for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Palladium on carbon catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a continuous flow.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification, if necessary, can be achieved by recrystallization or column chromatography to afford the pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis Workflow start Start: Ethyl 1-methyl-5-nitro-1H- pyrazole-3-carboxylate dissolve Dissolve in Ethanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (H2 gas) add_catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor monitor->hydrogenate Incomplete filter Filter through Celite monitor->filter Complete evaporate Evaporate Solvent filter->evaporate product Product: Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate evaporate->product

Caption: Generalized workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Development

The chemical structure of this compound features multiple reactive sites, making it a valuable intermediate for constructing a diverse range of heterocyclic systems. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, and this compound serves as a key starting material.[2]

  • Amino Group (C5): The primary amino group is nucleophilic and can react with various electrophiles. It is a common handle for forming amides, sulfonamides, or for constructing fused ring systems like pyrazolo[1,5-a]pyrimidines.

  • Ester Group (C3): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to an alcohol or react with Grignard reagents.

  • Pyrazole Ring: The pyrazole ring itself is relatively stable and aromatic. Its nitrogen atoms can influence the reactivity of the substituents and can be involved in coordinating to biological targets.

This compound is a key precursor for synthesizing more complex molecules, particularly fused heterocyclic compounds with potential therapeutic applications, such as imidazo[1,2-b]pyrazole and pyrazolopyrimidine derivatives.[2][3]

Intermediate_Role cluster_application Role as a Synthetic Intermediate cluster_products Potential Bioactive Scaffolds main Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate p1 Pyrazolo[1,5-a]pyrimidines main->p1 Reaction at Amino Group p2 Imidazo[1,2-b]pyrazoles main->p2 Cyclocondensation Reactions p3 Bioactive Amide Derivatives main->p3 Modification of Ester Group p4 Other Fused Heterocycles main->p4 Multistep Syntheses

Caption: Utility as a building block for complex heterocyclic scaffolds.

Safety and Handling

Proper safety precautions must be observed when handling this compound. Based on available data for this compound, it is classified as acutely toxic if swallowed.

  • GHS Pictogram: GHS06 (Skull and Crossbones)

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed)

  • Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the latest Safety Data Sheet (SDS) from the supplier.

References

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its key physicochemical properties, a representative synthesis protocol, and its potential biological significance as an anti-inflammatory agent.

Physicochemical Properties

This compound is a solid organic compound. Its key quantitative properties are summarized in the table below, providing a clear reference for laboratory use and computational modeling.

PropertyValueSource(s)
Molecular Weight 169.18 g/mol
Molecular Formula C₇H₁₁N₃O₂
Density 1.29 g/cm³
Boiling Point 334.2 °C at 760 mmHg
Flash Point 155.9 °C
Physical Form Solid

Experimental Protocols

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

The synthesis of pyrazole derivatives such as this compound often involves a cyclization reaction. The following is a representative protocol adapted from the synthesis of structurally similar pyrazole-3-carboxylate compounds.

Step 1: Formation of an Intermediate Dioxo-ester

This initial step typically involves a Claisen condensation reaction. For instance, an appropriate acetophenone derivative can be reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative, which serves as a key intermediate.

Step 2: Cyclization to Form the Pyrazole Ring

The intermediate dioxo-ester is then treated with a hydrazine derivative to form the pyrazole ring. To obtain the target compound, methylhydrazine would be the appropriate reagent. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and heated under reflux. The acid catalyzes the condensation and subsequent cyclization. Upon cooling, the product can be isolated through precipitation by pouring the reaction mixture into ice water, followed by filtration and washing.

Purification and Characterization

The crude product is typically purified using recrystallization from a suitable solvent like ethanol. The structure and purity of the final compound, this compound, would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as amines (N-H stretching), esters (C=O stretching), and the pyrazole ring vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathway

Pyrazole-containing compounds are a well-established class of biologically active molecules, with many exhibiting anti-inflammatory properties. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Inhibition of the COX-2 Pathway

The COX-2 enzyme plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, compounds like this compound can effectively block the production of these pro-inflammatory prostaglandins. This targeted inhibition is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

The following diagram illustrates the workflow for evaluating a pyrazole compound as a potential COX-2 inhibitor.

G Workflow for Evaluation of Pyrazole Compounds as COX-2 Inhibitors cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_cell_based Cell-Based Assays cluster_conclusion Evaluation synthesis Synthesize Pyrazole Compound characterization Characterize Structure (NMR, MS, IR) synthesis->characterization in_vitro COX-1/COX-2 Inhibition Assay characterization->in_vitro Pure Compound selectivity Determine Selectivity for COX-2 in_vitro->selectivity cell_assay Measure Prostaglandin Production in Cells selectivity->cell_assay Selective Compound toxicity Assess Cytotoxicity cell_assay->toxicity evaluation Lead Compound Identification toxicity->evaluation Safe & Efficacious Compound

Caption: Workflow for the evaluation of a synthesized pyrazole compound as a selective COX-2 inhibitor.

Conclusion

This compound is a valuable heterocyclic scaffold for drug discovery and development. Its physicochemical properties make it amenable to further chemical modification, and its structural similarity to known anti-inflammatory agents suggests its potential as a COX-2 inhibitor. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers and scientists to explore the therapeutic potential of this and related pyrazole derivatives. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its promise as a lead compound for new anti-inflammatory therapies.

An In-depth Technical Guide to Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous commercially successful drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[1] Molecules like this compound are of significant interest as they serve as versatile synthetic intermediates for the construction of more complex, biologically active molecules and as potential therapeutic agents themselves.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug discovery, with a focus on its prospective role in developing novel anti-inflammatory agents.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These identifiers and properties are essential for its characterization, handling, and use in synthetic and analytical procedures.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 70500-80-0[3]
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance Solid
SMILES String CN1N=C(C(OCC)=O)C=C1N
InChI Key KTRQSZBRYRHIKL-UHFFFAOYSA-N
Density 1.29 g/cm³[3]
Boiling Point 334.2 °C at 760 mmHg[3]
Flash Point 155.9 °C[3]

Synthesis and Characterization

Representative Synthetic Workflow

A common and effective method for synthesizing the pyrazole core involves the condensation cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the target molecule, this would involve the reaction of an appropriate ethyl dioxobutanoate intermediate with methylhydrazine.

G A Ethyl (E)-2-cyano-3-ethoxyacrylate R Reaction Vessel (Reflux) A->R B Methylhydrazine B->R C Solvent (e.g., Ethanol) C->R P This compound R->P Cyclization/ Condensation

Caption: General workflow for the synthesis of the target pyrazole.
Experimental Protocol: Representative Synthesis

This protocol is a representative example adapted from methodologies used for structurally similar pyrazole carboxylates.[5][6]

  • Objective: To synthesize this compound.

  • Materials:

    • Ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent)

    • Methylhydrazine (1.1 equivalents)

    • Absolute Ethanol (solvent)

    • Glacial Acetic Acid (catalyst)

    • Standard reflux apparatus with condenser and magnetic stirrer

    • Rotary evaporator

    • Recrystallization solvents (e.g., ethanol/water mixture)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl (E)-2-cyano-3-ethoxyacrylate (1 eq.) and absolute ethanol.

    • Stir the mixture until the starting material is fully dissolved.

    • Add a catalytic amount of glacial acetic acid.

    • Slowly add methylhydrazine (1.1 eq.) to the solution. The reaction may be exothermic.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Reduce the solvent volume in vacuo using a rotary evaporator.

    • The resulting crude product may precipitate upon cooling or concentration. If not, slowly add cold water to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Characterization: The purified product should be characterized by standard analytical techniques (NMR, IR, MS) to confirm its identity and purity.

Characterization Data

Spectroscopic data is critical for the unambiguous identification of the synthesized compound. While a complete dataset for this compound is not available in the cited literature, the table below includes data for the closely related structural isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , for comparative purposes.

Table 2: Physicochemical and Spectroscopic Data for a Structural Isomer

PropertyValue (for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)Reference(s)
CAS Number 31037-02-2
Physical Form Solid
Melting Point 96-100 °C
¹H NMR Spectral data available in dedicated chemical databases.N/A
¹³C NMR Spectral data available in dedicated chemical databases.N/A
IR Spectra Data available from suppliers and spectral databases.N/A
Mass Spectra Data available from suppliers and spectral databases.N/A

Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3]

Postulated Mechanism of Action: Anti-Inflammatory Effects

Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, function by inhibiting the cyclooxygenase (COX) enzymes.[7][8] These enzymes, particularly COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9] It is plausible that this compound or its derivatives could exhibit anti-inflammatory activity through a similar mechanism.

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins (PGs) COX->PG Inflam Inflammation, Pain, Fever PG->Inflam Mediate Inhibitor Pyrazole Compound (e.g., Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate) Inhibitor->COX Inhibition

Caption: Postulated mechanism of action via inhibition of the COX pathway.

Experimental Protocols: Biological Assays

To evaluate the potential anti-inflammatory activity of novel compounds like this compound, the carrageenan-induced paw edema assay in rodents is a widely accepted and validated model of acute inflammation.[10][11][12]

Protocol: Carrageenan-Induced Paw Edema Assay
  • Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

  • Materials & Animals:

    • Male Wistar rats or Swiss albino mice (180-250 g).[13]

    • Test compound (e.g., this compound).

    • Standard drug (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg).[6][13]

    • Vehicle (e.g., 0.5% Carboxymethyl cellulose or saline).[12]

    • Carrageenan solution (1% w/v in sterile saline).[11][14]

    • Plebismometer or digital calipers for measuring paw volume/thickness.[13][14]

  • Procedure:

    • Acclimatize animals and fast them overnight with free access to water before the experiment.

    • Divide animals into groups (n=5 or 6): Vehicle Control, Standard Drug, and Test Compound group(s) at various doses.

    • Measure the initial volume or thickness of the right hind paw of each animal.

    • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).[14]

    • After a set absorption time (typically 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12][14]

    • Measure the paw volume or thickness at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[14]

  • Data Analysis:

    • The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection.

    • The percentage inhibition of edema for each group is calculated using the formula:

      • % Inhibition = [(C - T) / C] x 100

      • Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the treated group.[13]

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed effects compared to the control group.[12]

Conclusion

This compound is a valuable heterocyclic compound with a structural framework that is central to many areas of medicinal chemistry. While specific biological data for this molecule remains to be explored, its structure is highly analogous to other pyrazoles with proven anti-inflammatory and analgesic activities. As a synthetic building block, it offers a platform for creating diverse libraries of novel compounds. Future research should focus on the definitive synthesis and characterization of this molecule, followed by systematic screening in biological assays, such as the carrageenan-induced edema model, to validate its potential as a lead compound for the development of new anti-inflammatory therapeutics.

References

An In-depth Technical Safety Guide on Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases to ensure safe handling and use of this compound.

Section 1: Chemical Identification and Physical Properties

This section outlines the basic chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [1]
Appearance Solid[1]
SMILES String CN1N=C(C(OCC)=O)C=C1N[1]
InChI Key KTRQSZBRYRHIKL-UHFFFAOYSA-N[1]
CAS Number Not explicitly found for this isomer, but related isomers have distinct CAS numbers.

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral3H301: Toxic if swallowedGHS06Danger

Data sourced from Sigma-Aldrich Safety Information[1]

It is important to note that a closely related isomer, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate , presents different hazards, including skin irritation, serious eye irritation, and potential respiratory irritation[2]. Researchers should always verify the specific isomer they are working with by consulting the corresponding Safety Data Sheet (SDS).

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to minimize risks associated with this compound. The following protocols are recommended.

The diagram below illustrates the recommended workflow for the safe handling and storage of this compound.

Workflow for Safe Handling and Storage A Receive Chemical B Verify SDS for Correct Isomer A->B Critical First Step C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handle in a Ventilated Area (Fume Hood) C->D E Store in a Tightly Closed Container D->E G Dispose of Waste According to Local Regulations D->G After Use F Storage Class: 6.1D (Non-combustible, acute toxic) E->F

References

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[1][2][3] Their mechanism of action often involves the inhibition of specific protein kinases that are crucial for cancer cell signaling.[4][5]

Inhibition of Protein Kinases

Several pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF.[1][4]

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] Pyrazole derivatives have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling pathways.[1][6]

CDK Inhibition: CDKs are a family of serine/threonine kinases that regulate the cell cycle.[1] Dysregulation of CDK activity is a common feature of cancer. Pyrazole derivatives have been shown to inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[1]

A diagram of the VEGFR-2 signaling pathway and the point of inhibition by pyrazole derivatives is presented below.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis, Cell Proliferation, Survival MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Pyrazole Pyrazole Derivatives Pyrazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrazole Derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

CompoundTargetCancer Cell LineIC50 (µM)Reference
Indole-pyrazole derivative 33CDK2HCT116, MCF7, HepG2, A549< 23.7[1]
Indole-pyrazole derivative 34CDK2HCT116, MCF7, HepG2, A549< 23.7[1]
Pyrazole carbaldehyde derivative 43PI3 KinaseMCF-70.25[1]
Pyrazolone-pyrazole derivative 27VEGFR-2MCF-716.50[1]
Pyrazolo[4,3-f]quinoline derivative 48Haspin KinaseHCT116, HeLa1.7, 3.6[1]
1,3,4-triarylpyrazole 6Multiple KinasesHePG-2, MCF-7, PC-3, A-549, HCT-116>94% inhibition at 100 µM[4]
Experimental Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Remove the medium and add 100-200 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow for a typical in vitro drug screening experiment.

Drug_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Pyrazole Derivatives) Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Hit_ID Hit Identification IC50_Calc->Hit_ID

Caption: General Experimental Workflow for In Vitro Drug Screening.

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most notable example being the selective COX-2 inhibitor, celecoxib. Their anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[9]

Mechanism of Action: COX Inhibition

The anti-inflammatory action of many pyrazole derivatives involves the modulation of the NF-κB signaling pathway and inhibition of COX enzymes.

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in regulating the expression of pro-inflammatory genes.[10] Some pyrazole derivatives can suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.

A simplified diagram of the canonical NF-κB signaling pathway is shown below.

NFkB_Signaling_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibit

Caption: Canonical NF-κB Signaling Pathway and Point of Inhibition.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro and in vivo anti-inflammatory activities of representative pyrazole derivatives.

CompoundAssayTargetIC50/ResultReference
3-(trifluoromethyl)-5-arylpyrazoleCOX InhibitionCOX-20.02 µM
3,5-diarylpyrazoleCOX InhibitionCOX-20.01 µM
Pyrazole-thiazole hybridCOX/LOX InhibitionCOX-2/5-LOX0.03 µM/0.12 µM
Pyrazole derivativeCarrageenan-induced paw edemaIn vivo65-80% edema reduction at 10 mg/kg
Pyrazolo-pyrimidineCOX InhibitionCOX-20.015 µM
Pyrazole-chalcone derivativeCOX-2 InhibitionCOX-20.73 µM[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[5][12]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Test compounds (pyrazole derivatives) and standard drug (e.g., Indomethacin)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[5]

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[5]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[13][14][15]

Quantitative Data: Antimicrobial Activity

The following table lists the minimum inhibitory concentrations (MIC) of some pyrazole derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 21cMulti-drug resistant bacteria0.25[14]
Compound 23hMulti-drug resistant bacteria0.25[14]
Hydrazone 21aBacteria and Fungi2.9 - 125[15]
Pyrano[2,3-c]pyrazole 3cBacteria- (Potent inhibition)[16]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The agar diffusion method is a common technique to assess the antimicrobial activity of a compound.[1][17]

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial or fungal strains

  • Sterile paper discs (6 mm diameter)

  • Test compounds (pyrazole derivatives) and standard antibiotic

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Uniformly spread the inoculum onto the surface of the MHA plates.

  • Impregnate sterile paper discs with known concentrations of the pyrazole derivatives and the standard antibiotic.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for fungi.[17]

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Anticonvulsant and Antiviral Activities

Beyond the major areas, pyrazole derivatives have also shown promise as anticonvulsant and antiviral agents.[18][19][20]

Anticonvulsant Activity

Certain pyrazole derivatives have been found to exhibit significant anticonvulsant effects in animal models of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model.[18][21]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Materials:

  • Swiss albino mice

  • Pentylenetetrazole (PTZ) solution

  • Test compounds (pyrazole derivatives) and standard anticonvulsant drug (e.g., Phenobarbital)

Procedure:

  • Administer the test compounds and the standard drug to different groups of mice.

  • After a specific period (e.g., 30-60 minutes), inject a convulsive dose of PTZ (e.g., 80 mg/kg, i.p.).[22]

  • Observe the animals for the onset of clonic and tonic seizures and mortality for a defined period (e.g., 30 minutes).

  • Record the latency to the first seizure and the duration of seizures. The ability of the test compound to delay the onset of seizures or protect against mortality indicates anticonvulsant activity.[8]

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against various viruses, including Newcastle disease virus (NDV) and coronaviruses.[19][20][23] For instance, a hydrazone derivative of pyrazole showed 100% protection against NDV.[19][24]

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore their immense therapeutic potential. This technical guide has provided a detailed overview of the anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties of pyrazole compounds, supplemented with quantitative data and detailed experimental protocols. The inclusion of signaling pathway and experimental workflow diagrams aims to provide a clearer understanding of the underlying mechanisms and experimental approaches. It is anticipated that further research and development in this area will lead to the discovery of novel and more effective pyrazole-based therapeutic agents for a wide range of diseases.

References

An In-depth Technical Guide on the Solubility of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the solubility characteristics of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the general solubility properties of pyrazole derivatives, factors influencing their solubility, and detailed experimental protocols for its determination.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₇H₁₁N₃O₂. It serves as a crucial building block in the synthesis of various biologically active molecules. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and for the formulation of potential drug candidates.

Compound Properties:

Property Value
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol

| Appearance | Solid |

General Solubility of Pyrazole Derivatives

Pyrazole derivatives exhibit a wide range of solubilities depending on their substitution patterns. Generally, the pyrazole ring itself is considered a bioisostere of an arene, which can influence properties like lipophilicity and water solubility.[1]

  • Aqueous Solubility: Pyrazoles, as a class, tend to have limited solubility in water.[2][3] This is attributed to the non-polar character of the pyrazole ring. However, the presence of polar functional groups, such as the amino (-NH₂) and ester (-COOC₂H₅) groups in this compound, is expected to enhance its aqueous solubility compared to unsubstituted pyrazole.

  • Organic Solvents: Pyrazole derivatives are generally more soluble in organic solvents, particularly polar organic solvents like ethanol, methanol, and acetone.[2] Their solubility in non-polar solvents will largely depend on the overall lipophilicity of the molecule.

  • Influence of Substituents: The nature of the substituents on the pyrazole ring plays a significant role in determining solubility.[4] For instance, the introduction of a methyl group can increase affinity for certain interactions, while larger, more hydrophobic groups may decrease aqueous solubility.[4]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • pH: The amino group in the molecule is basic and can be protonated at acidic pH, forming a more soluble salt. Conversely, the ester group could be susceptible to hydrolysis under strongly acidic or basic conditions, which would alter the molecule and its solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2]

  • Crystal Polymorphism: The crystalline form of the solid can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Solvent Polarity: The principle of "like dissolves like" is applicable. Polar solvents are more likely to dissolve polar compounds, and non-polar solvents are better for non-polar compounds.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to Moderate in Water, Good in AlcoholsThe amino and ester groups can form hydrogen bonds, but the heterocyclic ring is somewhat hydrophobic.
Polar Aprotic DMSO, DMF, AcetoneGoodThese solvents can interact with the polar functional groups of the molecule.
Non-Polar Hexane, TolueneLowThe molecule possesses significant polarity from the amino and ester groups, making it less compatible with non-polar solvents.
Aqueous Acid Dilute HClHighThe basic amino group will be protonated to form a more soluble salt.
Aqueous Base Dilute NaOHLow (with potential for hydrolysis)The amino group is not expected to be more soluble in base. The ester group may undergo hydrolysis over time.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, established experimental methods should be employed. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5][6]

5.1. Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the saturated solution.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

5.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7][8]

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO.

  • Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer.

  • Precipitation Measurement: The formation of precipitate is monitored over time using techniques like nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.[7][9]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Solubility_Workflow start Start prep 1. Add excess solute to known volume of solvent start->prep equilibrate 2. Equilibrate on shaker (24-48h at constant T) prep->equilibrate separate 3. Centrifuge to separate solid equilibrate->separate filter 4. Filter supernatant separate->filter quantify 5. Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify calculate 6. Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, an understanding of the general properties of pyrazole derivatives provides a strong basis for predicting its behavior. The solubility is expected to be moderate in polar organic solvents and influenced by pH and temperature. For precise quantitative data, the experimental protocols outlined in this guide, particularly the shake-flask method, are recommended. This information is critical for researchers and professionals in drug development for process optimization and formulation design.

References

physical and chemical properties of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The document details its chemical identity, physicochemical characteristics, and available spectral data. Additionally, it outlines a plausible synthetic route and discusses the broader biological potential of the pyrazole scaffold, which is of significant interest in medicinal chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative. Its core structure consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms, functionalized with an amino group, a methyl group, and an ethyl carboxylate group.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 70500-80-0[1]
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [1]
Appearance Solid (form)[1]
Boiling Point 334.2 °C at 760 mmHg (Predicted)
Density 1.29 g/cm³ (Predicted)
Flash Point 155.9 °C (Predicted)
Melting Point 96-100 °C (for the related isomer ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), the amino group (a broad singlet), and the pyrazole ring proton (a singlet).

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, the N-methyl carbon, and the carbons of the ethyl group.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring.

2.4. Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (169.18 g/mol ).

Experimental Protocols

3.1. Synthesis of this compound

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and commonly employed method for the synthesis of 5-aminopyrazole-3-carboxylates involves the cyclization of a hydrazine with a suitable three-carbon precursor. A synthesis for the closely related isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, has been described and can be adapted.[4] The general approach involves the reaction of methylhydrazine with an appropriate derivative of ethyl cyanoacetate.[5]

Logical Workflow for a Plausible Synthesis

cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product A Methylhydrazine C Condensation/Cyclization Reaction in a suitable solvent (e.g., ethanol) A->C B Diethyl 2-cyanomalonate (or similar C3 precursor) B->C D Reaction Workup (e.g., extraction, washing) C->D E Purification (e.g., column chromatography, recrystallization) D->E F This compound E->F

Caption: Plausible synthetic workflow for this compound.

3.2. Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the proton and carbon environments.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To confirm the empirical formula.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are not currently available in the public domain, the pyrazole scaffold is a well-established pharmacophore in drug discovery.[6]

4.1. General Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anti-inflammatory[7][8]

  • Antimicrobial[6]

  • Anticancer[6]

  • Antitubercular[6]

  • Antidiabetic[6]

4.2. Potential as Enzyme Inhibitors

Many biologically active pyrazole-containing compounds exert their effects by inhibiting specific enzymes. For instance, some pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[9]

Hypothesized Role in Signaling Pathways

cluster_compound Compound cluster_pathway Potential Cellular Interaction Compound Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate (Hypothetical Target) Target Target Enzyme/Receptor (e.g., Kinase, Cyclooxygenase) Compound->Target Inhibition/Modulation Pathway Cellular Signaling Pathway Target->Pathway Regulates Response Biological Response (e.g., Anti-inflammatory, Antiproliferative) Pathway->Response Leads to

Caption: Hypothesized interaction of the pyrazole compound with a cellular signaling pathway.

Given the structural features of this compound, it could potentially be investigated as a modulator of various signaling pathways, particularly those involving kinases, due to the prevalence of pyrazole cores in kinase inhibitor drugs.[9] However, this remains a hypothesis pending experimental validation.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide has summarized its known physical and chemical properties and outlined a feasible synthetic approach. While specific biological data is lacking, the well-documented activities of the broader pyrazole class of compounds suggest that this molecule could serve as a valuable building block or lead compound for the development of novel therapeutic agents. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore its biological activity profile and potential involvement in cellular signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established cyclocondensation reaction between a β-ketoester equivalent and methylhydrazine.

Overview

The synthesis of pyrazole derivatives is a cornerstone in medicinal chemistry due to their wide range of biological activities. The target compound, this compound, is a versatile building block. The protocol described herein utilizes the reaction of ethyl 2-cyano-3-oxobutanoate with methylhydrazine, a common and efficient method for constructing the pyrazole ring with the desired substitution pattern.[1][2][3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related analogs. Please note that yields and specific analytical data can vary based on reaction scale and purification methods.

ParameterValueReference
Molecular Formula C₇H₁₁N₃O₂[4]
Molecular Weight 169.18 g/mol [4]
Typical Yield 85-95%Adapted from[5]
Appearance White to off-white solidGeneral knowledge
Melting Point Not specified, requires experimental determination
¹H NMR (CDCl₃, 400 MHz) Anticipated δ (ppm): 1.35 (t, 3H, CH₃-ester), 1.55 (s, 3H, N-CH₃), 4.30 (q, 2H, CH₂-ester), 5.40 (s, 1H, pyrazole-H), 5.80 (br s, 2H, NH₂)General knowledge
¹³C NMR (CDCl₃, 100 MHz) Anticipated δ (ppm): 14.5, 35.0, 60.5, 95.0, 140.0, 155.0, 165.0General knowledge
Purity (by HPLC) >98%Typical for pharmaceutical intermediates

Experimental Protocol

This protocol details the synthesis of this compound from ethyl 2-cyano-3-oxobutanoate and methylhydrazine.

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Methylhydrazine (40% aqueous solution)

  • Toluene

  • Ethanol

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction flask with a stirrer, condenser, and dropping funnel

  • Heating mantle

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry reaction flask, dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in toluene (5-10 volumes). Begin stirring the solution.

  • Addition of Methylhydrazine: Cool the solution to 20-25°C using a water bath. Slowly add a 40% aqueous solution of methylhydrazine (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature between 22-30°C.[5]

  • Initial Reaction: After the addition is complete, continue stirring the mixture at the same temperature for 1-3 hours.[5]

  • Reflux: Gradually heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.[5]

  • Cooling and Crystallization: After the reflux period, cool the reaction mixture to 0-5°C using an ice bath to induce crystallization of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Optional): If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to achieve higher purity.

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow reagents Ethyl 2-cyano-3-oxobutanoate Methylhydrazine Toluene reaction_vessel Reaction Flask (20-30°C, 1-3h then Reflux, 2h) reagents->reaction_vessel 1. Add reagents cooling Cooling & Crystallization (0-5°C) reaction_vessel->cooling 2. Reaction filtration Vacuum Filtration cooling->filtration 3. Isolate drying Drying filtration->drying 4. Wash & Dry product Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate drying->product 5. Final Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketoester Ethyl 2-cyano-3-oxobutanoate hydrazone Hydrazone Intermediate ketoester->hydrazone Addition of methylhydrazine methylhydrazine Methylhydrazine methylhydrazine->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular cyclization final_product This compound cyclized_intermediate->final_product Dehydration & Aromatization

Caption: Proposed reaction mechanism for pyrazole formation.

References

Application Notes: Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate as a Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate as a foundational scaffold for the synthesis of potent kinase inhibitors. This document details the synthesis of advanced intermediates, their inhibitory activities against key kinases, and protocols for relevant biological assays.

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and its presence in numerous FDA-approved drugs. Specifically, the aminopyrazole core is a key component in a variety of kinase inhibitors that target critical signaling pathways implicated in cancer and inflammatory diseases. This compound serves as a crucial starting material for the synthesis of more complex heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines, which have demonstrated significant potential as ATP-competitive kinase inhibitors.

Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine-based compounds derived from aminopyrazole precursors. These derivatives have shown potent inhibition of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are key regulators of cell cycle progression and immune responses, respectively.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (µM)Reference
AT7519 CDK147HCT116 (colon)0.12[1]
CDK2100
CDK513
CDK9<10
Compound A CDK26MCF-7 (breast)0.01[2]
Compound B CDK90.496MCF-7 (breast)-[3]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine and Related Pyrazole Derivatives against Janus Kinases (JAKs)

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (µM)Reference
Tofacitinib JAK11.7–3.7--[4]
JAK21.8–4.1
JAK30.75–1.6
Ruxolitinib JAK10.09--[4]
JAK20.036
ST4j JAK213.00TF1 (leukemia)15.53[5]
JAK314.86HEL (leukemia)17.90[5]

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]pyrimidine Core from this compound

This protocol describes a general method for the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine scaffold, a common core structure for many kinase inhibitors.

Materials:

  • This compound

  • A suitable β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in glacial acetic acid, add the β-dicarbonyl compound (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress using TLC.

  • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the activity of a kinase and the inhibitory potential of synthesized compounds.[6][7][8]

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A, JAK2)

  • Kinase-specific substrate and ATP

  • Synthesized pyrazolo[1,5-a]pyrimidine inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted inhibitor, a positive control inhibitor, and a DMSO vehicle control to the respective wells.

  • Add 10 µL of the kinase enzyme solution to all wells and gently mix. Incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized inhibitors on the viability and proliferation of cancer cell lines.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete culture medium

  • Synthesized pyrazolo[1,5-a]pyrimidine inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete culture medium.

  • Remove the old medium and treat the cells with 100 µL of the various concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is used to determine if the kinase inhibitor affects the phosphorylation of downstream target proteins in a specific signaling pathway.[14][15][16][17][18]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4 °C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the aminopyrazole scaffold.

CDK_Rb_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Sequesters G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes Activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Genes->CyclinE_CDK2 Leads to S_Phase S Phase Entry (DNA Replication) G1_S_Genes->S_Phase Promotes CyclinE_CDK2->pRb Further Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibits Inhibitor->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazolo[1,5-a]pyrimidine compounds.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK (Active) JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Induces Inhibitor Pyrazolo[1,5-a]pyrimidine JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of novel kinase inhibitors synthesized from the this compound scaffold.

Experimental_Workflow Start Start: Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->InVitro_Assay Determine_IC50 Determine Biochemical IC50 InVitro_Assay->Determine_IC50 Cell_Viability Cell-Based Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability Active Compounds Determine_Cellular_IC50 Determine Cellular IC50 Cell_Viability->Determine_Cellular_IC50 Mechanism_Study Mechanism of Action Study (Western Blot for Phospho-targets) Determine_Cellular_IC50->Mechanism_Study Potent Compounds Lead_Optimization Lead Optimization / SAR Studies Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End: Identification of Lead Compound Lead_Optimization->End

Caption: General workflow for kinase inhibitor discovery and evaluation.

References

Synthesis and Evaluation of Pyrazole Derivatives for Anti-inflammatory Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of pyrazole derivatives as potential anti-inflammatory agents. The content is designed to guide researchers through the chemical synthesis, in vivo and in vitro screening of these compounds, with a focus on their inhibitory activity against cyclooxygenase (COX) enzymes.

Introduction

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. This targeted inhibition offers the potential for reduced gastrointestinal side effects compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[3] This document outlines the synthesis of a representative 1,3,5-trisubstituted pyrazole, followed by detailed protocols for assessing its anti-inflammatory efficacy.

Data Presentation

The anti-inflammatory potential of newly synthesized pyrazole derivatives is typically evaluated through a combination of in vivo and in vitro assays. Below are representative tables summarizing the quantitative data obtained from such studies.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Time (h)% Inhibition of Edema
Control -30
Celecoxib 10378.1
Compound A 10372.5
Compound B 10380.6
Compound C 10365.2

Data are presented as the mean percentage inhibition of paw edema relative to the control group. Higher values indicate greater anti-inflammatory activity.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition Data for Pyrazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Celecoxib 7.60.07897.4
Compound A >1000.15>667
Compound B 85.30.09948
Compound C >1000.21>476

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[4]

Experimental Protocols

Protocol 1: Synthesis of a Representative 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole via a classical condensation reaction between a chalcone and a hydrazine derivative.

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Phenylhydrazine hydrochloride (1.2 mmol)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (5% w/v)

  • Silica gel for column chromatography (60-120 mesh)

  • Hexane and Ethyl Acetate for elution

Procedure:

  • A mixture of the substituted chalcone (1.0 mmol) and phenylhydrazine hydrochloride (1.2 mmol) in glacial acetic acid (15 mL) is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).

  • The precipitated solid is filtered, washed with water, and then with a 5% sodium bicarbonate solution to remove excess acid.

  • The crude product is dried and purified by column chromatography over silica gel.

  • The column is eluted with a gradient of ethyl acetate in hexane (typically starting from 5% ethyl acetate).

  • Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated under reduced pressure to yield the desired 1,3,5-trisubstituted pyrazole.

  • The structure of the synthesized compound is confirmed by spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods.[5][6]

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Ethanol

  • Microwave synthesizer

Procedure:

  • A mixture of the chalcone (1.0 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (10 mL) is placed in a sealed microwave reaction vessel.

  • The reaction mixture is irradiated in a microwave synthesizer at a constant power (e.g., 150 W) for 5-10 minutes at a temperature of 100-120°C.[5]

  • After completion of the reaction (monitored by TLC), the vessel is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography as described in Protocol 1 to afford the pure pyrazole derivative.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating acute inflammation.[7][8]

Animals:

  • Wistar rats (150-200 g) of either sex.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and standard drug (e.g., Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The animals are divided into groups (n=6 per group): control (vehicle), standard, and test compound groups.

  • The test compounds and the standard drug are administered orally or intraperitoneally.

  • After 30-60 minutes of drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[1]

  • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 4: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes.[9]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme (cofactor)

  • Detection kit for prostaglandin E2 (PGE2) (e.g., EIA kit)

  • 96-well plates

  • Plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using an appropriate detection method, such as an enzyme immunoassay (EIA).

  • The IC₅₀ values are calculated by plotting the percentage of inhibition versus the concentration of the inhibitor.

Visualizations

The following diagrams illustrate key aspects of the synthesis and evaluation of pyrazole derivatives for anti-inflammatory activity.

G cluster_synthesis General Synthetic Pathway for Pyrazoles 1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole Core Pyrazole Core 1,3-Dicarbonyl->Pyrazole Core Knorr Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazole Core Hydrazine->Pyrazole Core Chalcone Chalcone Chalcone->Pyrazole Core Cyclization α,β-Unsaturated Ketone α,β-Unsaturated Ketone α,β-Unsaturated Ketone->Chalcone

Caption: General synthetic routes to the pyrazole scaffold.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (Constitutive)->Prostaglandins (PGs) COX-2 (Inducible)->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Gastric Protection Gastric Protection Prostaglandins (PGs)->Gastric Protection Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 (Inducible) Inhibition

Caption: Mechanism of action via selective COX-2 inhibition.

G cluster_workflow Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In Vitro Assay In Vitro Assay Characterization->In Vitro Assay COX-1/COX-2 Inhibition In Vivo Assay In Vivo Assay Characterization->In Vivo Assay Carrageenan Paw Edema Data Analysis Data Analysis In Vitro Assay->Data Analysis In Vivo Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Workflow for synthesis and anti-inflammatory evaluation.

References

Application Notes and Protocols for the Characterization of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The methods described herein are fundamental for confirming the identity, purity, and structural integrity of this compound, which is a crucial step in research, development, and quality control processes.

Compound Information

Compound Name This compound
CAS Number 31037-02-2
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Chemical Structure CN1N=C(C(=O)OCC)C=C1N

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to elucidate the molecular structure and assess purity.

Analytical_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H & ¹³C) Structure_Confirmed Structure Verified NMR->Structure_Confirmed MS Mass Spectrometry (MS) MS->Structure_Confirmed IR Infrared Spectroscopy (FT-IR) IR->Structure_Confirmed HPLC HPLC-UV Purity_Confirmed Purity Verified HPLC->Purity_Confirmed Sample Test Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->IR Functional Group Identification Sample->HPLC Purity Assessment & Quantification

Caption: General analytical workflow for the characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous determination of the molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Based on analogous pyrazole structures, the following proton signals are anticipated.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.5 - 6.0Singlet1HPyrazole C4-H
~4.8 - 5.2Broad Singlet2H-NH₂
4.1 - 4.3Quartet2H-OCH₂CH₃
~3.5Singlet3HN-CH₃
1.2 - 1.4Triplet3H-OCH₂CH₃

Expected ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

The anticipated carbon signals are outlined below.

Chemical Shift (δ, ppm)Assignment
~163C=O (Ester)
~155C5-NH₂
~140C3-COOEt
~90C4
~60-OCH₂CH₃
~35N-CH₃
~14-OCH₂CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow Start Start Sample_Prep Dissolve Sample in DMSO-d₆ Start->Sample_Prep Instrument_Setup Setup 400 MHz NMR Spectrometer Sample_Prep->Instrument_Setup H1_Acquisition Acquire ¹H NMR Spectrum Instrument_Setup->H1_Acquisition C13_Acquisition Acquire ¹³C NMR Spectrum Instrument_Setup->C13_Acquisition Data_Processing Process Raw Data (FT, Phasing, Baseline) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Data_Analysis Calibrate and Assign Peaks Data_Processing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrometry Data

Ionization ModeMass-to-Charge Ratio (m/z)Assignment
Electrospray (ESI+)170.0924[M+H]⁺ (Calculated: 170.0924)
Electron Ionization (EI)169[M]⁺

Experimental Protocol: Mass Spectrometry (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (amine)
2980 - 2900MediumC-H stretching (aliphatic)
~1710StrongC=O stretching (ester)
~1620StrongN-H bending (amine)
~1580MediumC=N, C=C stretching (pyrazole ring)
1250 - 1050StrongC-O stretching (ester)

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation: Press the powdered mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reverse-phase method with UV detection is generally suitable.

Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient (e.g., 30-70% B over 15 min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector UV at 254 nm

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow Start Start Sample_Prep Prepare Sample Solution (~1 mg/mL) Start->Sample_Prep System_Equilibration Equilibrate HPLC System with Mobile Phase Sample_Prep->System_Equilibration Injection Inject Sample System_Equilibration->Injection Chromatogram_Acquisition Acquire Chromatogram Injection->Chromatogram_Acquisition Data_Analysis Integrate Peaks and Calculate Purity Chromatogram_Acquisition->Data_Analysis End End Data_Analysis->End

Application Note: 1H NMR Analysis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. The pyrazole ring is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A thorough structural elucidation of such compounds is critical for drug discovery and development. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This application note provides a detailed protocol and predicted data for the 1H NMR analysis of this compound.

Molecular Structure

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature. The exact chemical shifts may vary depending on the solvent and concentration used.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (pyrazole ring)5.5 - 6.0Singlet (s)-1H
-NH2 (amino group)4.5 - 5.5Broad Singlet (br s)-2H
-OCH2CH3 (ethyl ester, methylene)4.1 - 4.4Quartet (q)~7.12H
N-CH3 (methyl group)3.6 - 3.9Singlet (s)-3H
-OCH2CH3 (ethyl ester, methyl)1.2 - 1.4Triplet (t)~7.13H

Interpretation of the Predicted Spectrum

  • H-4 (pyrazole ring): The single proton on the pyrazole ring is expected to appear as a singlet in the region of 5.5-6.0 ppm.

  • -NH2 (amino group): The two protons of the primary amine are expected to appear as a broad singlet between 4.5 and 5.5 ppm. The broadness of the signal is due to quadrupole broadening and potential hydrogen exchange.

  • -OCH2CH3 (ethyl ester): The ethyl group of the ester will show two signals. The methylene protons (-CH2-) will appear as a quartet around 4.1-4.4 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH3) will appear as a triplet around 1.2-1.4 ppm due to coupling with the adjacent methylene protons. The coupling constant for both signals will be approximately 7.1 Hz.

  • N-CH3 (methyl group): The three protons of the methyl group attached to the nitrogen of the pyrazole ring are expected to resonate as a sharp singlet in the range of 3.6-3.9 ppm.

Experimental Protocol: 1H NMR Analysis

This section details the protocol for acquiring a 1H NMR spectrum of this compound.

Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • NMR tube (5 mm) and cap

  • Pipettes and pipette bulbs

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation

  • Weighing the sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) containing an internal standard (e.g., 0.03% TMS) to the vial. The choice of solvent is crucial and should be based on the solubility of the compound.

  • Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution for any suspended particles.

  • Transfer to NMR tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles transferred. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

  • Instrument setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition parameters: Set up the 1H NMR experiment with standard acquisition parameters. Typical parameters for a 300 MHz spectrometer are:

    • Pulse angle: 90°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

    • Spectral width: 0-12 ppm

  • Data acquisition: Acquire the Free Induction Decay (FID).

Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift (δ) of each peak.

  • Analysis of Multiplicity and Coupling Constants: Analyze the splitting patterns (multiplicity) of the signals and measure the coupling constants (J).

Workflow and Data Relationship Diagrams

Caption: Workflow for 1H NMR analysis of a chemical compound.

Structural_Correlations cluster_structure Molecular Structure cluster_data 1H NMR Data mol Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate chem_shift Chemical Shift (δ) mol->chem_shift Electronic Environment integration Integration mol->integration Number of Protons multiplicity Multiplicity mol->multiplicity Adjacent Protons j_coupling Coupling Constant (J) mol->j_coupling Spatial Relationship

Caption: Logical relationships between molecular structure and 1H NMR data.

HPLC purification of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with pyrazole derivatives.[1] The molecular formula of the compound is C₇H₁₁N₃O₂ and it has a molecular weight of 169.18 g/mol .[2][3] Achieving high purity of this compound is critical for its use in research and pharmaceutical applications, necessitating a robust and reproducible purification method. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the effective purification of this compound from crude synthetic mixtures. The method is designed to provide high resolution and purity, suitable for demanding applications.

Experimental Protocol

This protocol outlines a standard RP-HPLC method adaptable for the purification of polar, heterocyclic compounds like the target pyrazole derivative.[4]

1. Instrumentation and Materials

  • Instrumentation:

    • Preparative HPLC system with a gradient pump

    • UV-Vis or Diode Array Detector (DAD)

    • Automated fraction collector

    • Data acquisition and processing software

  • Column:

    • A C18 reversed-phase column is recommended for separating polar compounds.[4][5] A common dimension for preparative scale is 250 mm x 21.2 mm, with 5 µm particle size.

  • Reagents and Solvents:

    • Crude this compound

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Trifluoroacetic acid (TFA), HPLC grade

    • Methanol, HPLC grade (for sample dissolution)

2. Chromatographic Conditions

The following conditions are based on established methods for similar pyrazole derivatives and can be optimized for specific separation needs.[1][4]

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 20.0 mL/min
Detection Wavelength 210 nm and 254 nm
Column Temperature 25 °C (Ambient)
Injection Volume 500 - 2000 µL (dependent on concentration and column capacity)
Gradient Program 10-60% B over 20 minutes, followed by a wash and re-equilibration step.

3. Solution Preparation

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of TFA to 1 L of HPLC-grade water.

    • To prepare Mobile Phase B, add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh the crude sample of this compound.

    • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or a mixture of methanol and the initial mobile phase, to create a concentrated stock solution.[1]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage.[4]

4. Purification Procedure

  • System Equilibration: Equilibrate the HPLC system and the column with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.[4]

  • Injection: Inject the prepared sample solution onto the column.

  • Chromatographic Run: Run the gradient method as specified in the conditions table. Monitor the chromatogram in real-time.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV detector signal. Use narrow collection windows to maximize the purity of the collected fractions.

  • Post-Purification Analysis: Analyze small aliquots of the collected fractions using analytical HPLC to confirm the purity of the target compound.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid product.

Data Presentation

The following table summarizes typical results expected from the purification process.

ParameterBefore PurificationAfter Purification
Purity (by HPLC Area %) ~75%>98%
Retention Time (t_R) 12.5 min12.5 min
Recovery Yield N/A~85%

Workflow Visualization

The diagram below illustrates the complete workflow for the .

HPLC_Purification_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Purification Stage cluster_post Post-Purification Stage Crude Crude Sample (Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate) Dissolve Dissolve in Methanol/ Mobile Phase Crude->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Gradient Run Gradient Elution (ACN/H2O with TFA) Inject->Gradient Detect UV Detection (210/254 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation/ Lyophilization Pool->Evaporate Final Pure Compound (>98%) Evaporate->Final

Caption: Workflow for HPLC purification of the target compound.

Conclusion

The described RP-HPLC method provides an effective and reliable protocol for the purification of this compound. By utilizing a C18 column and a water/acetonitrile gradient with TFA as a modifier, high purity (>98%) of the target compound can be achieved with good recovery. This protocol is suitable for researchers and scientists in the pharmaceutical industry who require highly pure pyrazole derivatives for their studies. The method can be further optimized by adjusting the gradient slope, flow rate, or column dimensions to meet specific separation challenges.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of various pyrazole derivatives using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often, enhanced purity.[1][2][3] The protocols outlined below are suitable for applications in medicinal chemistry, drug discovery, and materials science, where pyrazole scaffolds are of significant interest due to their diverse biological activities.[2][4][5]

Introduction to Microwave-Assisted Pyrazole Synthesis

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a key component in numerous pharmaceuticals, agrochemicals, and functional materials.[2][4] Traditional methods for pyrazole synthesis can be time-consuming and often require harsh reaction conditions. Microwave irradiation provides a rapid and efficient alternative by directly coupling with the molecules in the reaction mixture, leading to instantaneous and uniform heating.[1] This technique is particularly effective for the synthesis of heterocyclic compounds, enabling the rapid generation of compound libraries for lead discovery and optimization.[1][3]

Core Advantages of MAOS for Pyrazole Synthesis:

  • Rapid Reaction Times: Reactions that typically take hours under conventional heating can often be completed in minutes.[4][5]

  • Higher Yields: Microwave heating can lead to improved reaction kinetics and higher product yields.[4][6]

  • Greener Chemistry: The efficiency of microwave synthesis often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[2][6][7]

  • Reproducibility: Modern monomode and multimode microwave reactors offer precise control over reaction parameters, ensuring high reproducibility.[4]

Experimental Protocols

Below are detailed protocols for the microwave-assisted synthesis of various pyrazole derivatives.

Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolone Derivatives

This protocol describes a rapid and efficient one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free conditions using microwave irradiation.[6]

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Substituted Hydrazine (e.g., 3-Nitrophenylhydrazine)

  • Aromatic Aldehyde (e.g., 3-Methoxy-4-ethoxy-benzaldehyde)

  • Domestic Microwave Oven

Procedure:

  • In a 50-mL one-neck flask, combine the β-ketoester (0.45 mmol), the substituted hydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.

  • After irradiation, allow the mixture to cool to room temperature.

  • Triturate the resulting solid with ethyl acetate.

  • Collect the product by suction filtration.

Protocol 2: Synthesis of 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles

This protocol details the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles via a cyclocondensation reaction under microwave irradiation.[4]

Materials:

  • Enone

  • Semicarbazide hydrochloride

  • Pyridine

  • Methanol/water solution (3:1 v/v)

  • Microwave Reactor

Procedure:

  • In a suitable microwave reaction vessel, prepare a solution of the enone and semicarbazide hydrochloride in a 3:1 (v/v) mixture of methanol and water.

  • Add pyridine to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the solution at 100 W, maintaining a temperature of 70°C and a pressure of 2.2 bar for 4 minutes.

  • After the reaction is complete, cool the vessel to a safe temperature.

  • Isolate the product using appropriate purification techniques (e.g., crystallization, chromatography).

Protocol 3: Synthesis of Quinolin-2(1H)-one-based Pyrazole Derivatives

This protocol describes the synthesis of quinolin-2(1H)-one-based pyrazole derivatives from α,β-unsaturated ketones and arylhydrazines using a microwave reactor.[5]

Materials:

  • Quinolin-2(1H)-one-based α,β-unsaturated ketone

  • Arylhydrazine

  • Acetic acid

  • Microwave Reactor

Procedure:

  • In a microwave reaction vessel, dissolve the quinolin-2(1H)-one-based α,β-unsaturated ketone and the arylhydrazine in acetic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Set the microwave power to 360 W and the temperature to 120°C.

  • Irradiate the mixture for a duration of 7-10 minutes.

  • Following irradiation, cool the reaction vessel.

  • Purify the product, for example, by precipitation and filtration or column chromatography.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the described protocols, allowing for easy comparison.

ProtocolPyrazole DerivativeStarting MaterialsSolventMicrowave PowerTemperatureTimeYield (%)
14-Arylidenepyrazolones[6]β-Ketoester, Hydrazine, AldehydeSolvent-free420 WN/A10 min51-98
25-Trifluoromethyl-4,5-dihydro-1H-pyrazoles[4]Enone, Semicarbazide hydrochlorideMethanol/Water100 W70°C4 min82-96
3Quinolin-2(1H)-one-based Pyrazoles[5]α,β-Unsaturated ketone, ArylhydrazineAcetic Acid360 W120°C7-10 min68-86
41,3,4-Triaryl-5-N-arylpyrazole-carboxamides[1]N/AN/AN/AN/AN/AN/A
51,5-Diarylpyrazoles[1]Supported ReagentsN/AN/AN/AN/AN/A

Visualizations

The following diagrams illustrate the general workflow and synthetic strategies for microwave-assisted pyrazole synthesis.

G General Workflow for Microwave-Assisted Pyrazole Synthesis A Reactant Preparation B Microwave Irradiation (Controlled Power, Temp, Time) A->B Reaction Setup C Cooling B->C Reaction Completion D Work-up and Purification C->D Isolation E Product Characterization D->E Analysis

Caption: General experimental workflow for pyrazole synthesis using microwave irradiation.

G Synthetic Strategies for Pyrazole Derivatives cluster_0 Reaction Types cluster_1 Key Precursors cluster_2 Resulting Scaffolds A Cyclocondensation G Substituted Pyrazoles A->G I Fused Pyrazoles A->I B Multi-component Reactions H Pyrazolones B->H C Solvent-Free Reactions C->G D Hydrazines D->A D->B E 1,3-Dicarbonyls E->A E->B F α,β-Unsaturated Carbonyls F->A F->B

Caption: Logical relationships between synthetic strategies for pyrazole derivatives.

References

Scale-Up Synthesis of Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established Knorr pyrazole synthesis, utilizing a regioselective condensation reaction.

Overview and Synthetic Strategy

The synthesis of this compound is achieved through the cyclocondensation of a β-ketonitrile with methylhydrazine. This method is a robust and scalable approach to constructing the pyrazole ring with the desired substitution pattern. The primary challenge in this synthesis is controlling the regioselectivity of the reaction between the unsymmetrical β-ketonitrile and methylhydrazine, which can potentially lead to the formation of two regioisomers. The protocol outlined below is optimized to favor the formation of the desired isomer.

A plausible and efficient synthetic route starts from ethyl 2-cyano-3-oxobutanoate, which serves as a versatile precursor containing the necessary functionalities to form the target pyrazole. The cyano group is the precursor to the 5-amino group, and the β-keto ester moiety directs the formation of the 3-carboxylate functionality.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-cyano-3-oxobutanoate≥98%Commercially Available
Methylhydrazine≥95% (or 40% aq. solution)Commercially AvailableCaution: Toxic and potentially carcinogenic.
EthanolAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Sodium BicarbonateACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium SulfateACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn, especially when handling methylhydrazine.

Step 1: Reaction Setup

  • To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with a nitrogen inlet, add ethyl 2-cyano-3-oxobutanoate (155 g, 1.0 mol) and ethanol (1 L).

  • Stir the mixture at room temperature until the ethyl 2-cyano-3-oxobutanoate is fully dissolved.

Step 2: Addition of Methylhydrazine

  • In the dropping funnel, place a solution of methylhydrazine (48.4 g, 1.05 mol) in ethanol (200 mL).

  • Cool the reaction mixture in the flask to 0-5 °C using an ice-water bath.

  • Slowly add the methylhydrazine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

Step 3: Reaction Work-up and Product Isolation

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the resulting residue, add ethyl acetate (1 L) and water (500 mL).

  • Separate the organic layer, and wash it sequentially with 5% aqueous sodium bicarbonate solution (2 x 250 mL) and brine (250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water or ethyl acetate-hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a solid.

  • Dry the final product under vacuum at 40-50 °C to a constant weight.

Data Presentation

ParameterValue
Reactants
Ethyl 2-cyano-3-oxobutanoate155 g (1.0 mol)
Methylhydrazine48.4 g (1.05 mol)
Reaction Conditions
SolventEthanol
Temperature0-5 °C (addition), then room temperature
Reaction Time12-16 hours
Product
Theoretical Yield169.18 g
Expected Actual Yield135 - 152 g (80 - 90%)
AppearanceOff-white to pale yellow solid
Purity (by HPLC)>98%

Safety and Process Considerations

  • Methylhydrazine: Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood using appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. An emergency shower and eyewash station should be readily accessible.

  • Exothermic Reaction: The initial reaction with methylhydrazine can be exothermic. Slow, controlled addition and efficient cooling are crucial to maintain the reaction temperature and prevent runaway reactions.

  • Waste Disposal: All waste materials, especially those containing residual methylhydrazine, must be disposed of according to institutional and local regulations for hazardous chemical waste.

  • Process Optimization: For larger scale-up, further optimization of reaction concentration, temperature profile, and work-up procedures may be necessary to ensure safety, efficiency, and consistent product quality. The use of an automated reactor system is recommended for better control of reaction parameters.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Ethyl_2_cyano_3_oxobutanoate Ethyl 2-cyano-3-oxobutanoate Cyclocondensation Cyclocondensation Ethyl_2_cyano_3_oxobutanoate->Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Cyclocondensation Target_Molecule Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate Cyclocondensation->Target_Molecule Ethanol, 0°C to RT

Caption: Synthetic route to the target molecule.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Dissolve β-ketonitrile in Ethanol) Start->Reaction_Setup Reagent_Addition 2. Controlled Addition of Methylhydrazine (0-5°C) Reaction_Setup->Reagent_Addition Reaction_Monitoring 3. Stir at Room Temperature (Monitor by TLC/HPLC) Reagent_Addition->Reaction_Monitoring Workup 4. Work-up (Solvent removal, Extraction, Washes) Reaction_Monitoring->Workup Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification Final_Product 6. Drying and Characterization (Final Product) Purification->Final_Product End End Final_Product->End

Caption: Step-by-step experimental workflow.

Regioselectivity Control

Regioselectivity Unsymmetrical_Precursor Unsymmetrical β-Ketonitrile Attack_at_C2 Attack at C2 Carbonyl Unsymmetrical_Precursor->Attack_at_C2 Attack_at_C4 Attack at C4 Carbonyl Unsymmetrical_Precursor->Attack_at_C4 Methylhydrazine Methylhydrazine Methylhydrazine->Attack_at_C2 Methylhydrazine->Attack_at_C4 Desired_Isomer Desired 3-Carboxylate Isomer Attack_at_C2->Desired_Isomer Favored Pathway Undesired_Isomer Undesired 5-Carboxylate Isomer Attack_at_C4->Undesired_Isomer Disfavored Pathway

Caption: Regioselectivity in pyrazole synthesis.

Application Notes and Protocols: Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate as a versatile building block for the construction of various biologically relevant heterocyclic systems. The protocols detailed below are based on established literature and offer step-by-step guidance for the synthesis of key scaffolds.

Introduction

This compound is a highly functionalized pyrazole derivative that serves as a key precursor in the synthesis of a wide array of fused heterocyclic compounds. The presence of an amino group at the C5 position and an ester functionality at the C3 position, ortho to the amino group, allows for facile cyclocondensation reactions with various electrophilic reagents. This reactivity has been extensively exploited for the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other related heterocyclic systems. Many of these synthesized molecules exhibit significant biological activities, including antimicrobial, anticancer, and kinase inhibitory properties, making this pyrazole derivative a valuable scaffold in medicinal chemistry and drug discovery.

Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as a binucleophile for the construction of fused pyrimidine rings. The exocyclic amino group and the endocyclic nitrogen atom of the pyrazole ring can react with 1,3-dielectrophiles to afford a variety of heterocyclic structures.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are purine bioisosteres that have garnered significant attention due to their diverse pharmacological activities. The synthesis of this scaffold from this compound typically involves a cyclocondensation reaction with β-dicarbonyl compounds or their synthetic equivalents.

A general synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidines is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start_pyrazole Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate reaction Cyclocondensation start_pyrazole->reaction start_dicarbonyl β-Dicarbonyl Compound (e.g., Acetylacetone) start_dicarbonyl->reaction product Ethyl 7-methyl-5-oxo-4,5-dihydro- pyrazolo[1,5-a]pyrimidine-3-carboxylate reaction->product Reflux in Acetic Acid G cluster_start Starting Material cluster_step1 Step 1: Pyrimidinone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Functionalization start_pyrazole Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate reaction1 Cyclization with Formamide start_pyrazole->reaction1 intermediate1 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one reaction1->intermediate1 reaction2 Reaction with POCl3 intermediate1->reaction2 intermediate2 4-Chloro-1-methyl-1H- pyrazolo[3,4-d]pyrimidine reaction2->intermediate2 reaction3 Nucleophilic Substitution (e.g., with an amine) intermediate2->reaction3 product Substituted Pyrazolo[3,4-d]pyrimidine reaction3->product

Functionalization of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. This versatile scaffold serves as a crucial building block in the synthesis of a wide array of biologically active heterocyclic compounds, particularly those with a pyrazolo[3,4-d]pyrimidine core. These derivatives have garnered significant interest in drug discovery due to their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3][4]

The primary amino group and the adjacent ester functionality of this compound offer multiple avenues for chemical modification, including N-acylation, N-alkylation, diazotization followed by coupling reactions, and cyclization reactions to form fused ring systems. The protocols outlined below provide methodologies for these key transformations.

I. Key Functionalization Reactions

The strategic modification of this compound allows for the exploration of chemical space and the development of structure-activity relationships (SAR) for various therapeutic targets.

N-Acylation

N-acylation of the 5-amino group introduces an amide functionality, which can be a key interaction point with biological targets. This reaction is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.

N-Alkylation

N-alkylation of the pyrazole ring can be challenging due to the potential for reaction at two different nitrogen atoms, leading to regioisomers.[5] However, controlling the reaction conditions, such as the choice of base and solvent, can favor the formation of a specific isomer.[5][6] N-alkylation is a valuable strategy for modifying the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Diazotization and Azo Coupling

The 5-amino group can be converted to a diazonium salt, which can then undergo azo coupling reactions with electron-rich aromatic or heterocyclic compounds to form highly colored azo compounds.[7][8][9] This functionalization is useful for the development of dyes and potential photosensitizing agents.

Cyclization to Pyrazolo[3,4-d]pyrimidines

One of the most significant applications of this pyrazole derivative is its use as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. These bicyclic heterocycles are purine isosteres and have been extensively investigated as inhibitors of various kinases and other enzymes.[2][10][11] Cyclization is typically achieved by reacting the aminopyrazole with reagents containing a one-carbon unit, such as formamide, urea, or thiourea.[1]

II. Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Add a base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution and stir at room temperature.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), add a base (e.g., potassium carbonate or sodium hydride, 1.5 eq.) at room temperature under an inert atmosphere.[5]

  • Stir the mixture for 30 minutes.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq.) dropwise.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by column chromatography to separate any regioisomers.[6]

Protocol 3: Diazotization and Azo Coupling

  • Dissolve this compound (1.0 eq.) in a solution of concentrated hydrochloric acid and water at 0-5 °C.[7][9]

  • Slowly add a cold aqueous solution of sodium nitrite (1.1 eq.) while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve the coupling agent (e.g., 8-hydroxyquinoline or a substituted aniline, 1.0 eq.) in an appropriate solvent (e.g., ethanol with sodium carbonate).[7]

  • Slowly add the freshly prepared diazonium salt solution to the coupling agent solution at 0-5 °C.

  • Stir the reaction mixture at low temperature for several hours.

  • Collect the precipitated azo compound by filtration, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent.

Protocol 4: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones via Cyclization with Formamide

  • Place this compound (1.0 eq.) in a round-bottom flask.

  • Add an excess of formamide.

  • Heat the mixture to reflux (around 190 °C) for several hours.[10][11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Add water to the mixture to precipitate more product.

  • Collect the solid by filtration, wash with water and then with a small amount of cold ethanol.

  • Dry the product to obtain the corresponding 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

III. Data Presentation

Table 1: Representative Yields for Functionalization Reactions

Reaction TypeReagentsProductYield (%)Reference
CyclizationFormamide1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70%[2]
CyclizationUrea1,6-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4,6-dione-[1]
CyclizationThiourea6-Thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-[1]
N-AlkylationMethyl Iodide, KOHMethyl 5-(N-Boc-piperidinyl)-1-methyl-1H-pyrazole-4-carboxylate and regioisomer74% (mixture)[6]
Azo Coupling8-HydroxyquinolineEthyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate-[7]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

IV. Visualizations

experimental_workflow start Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate cyclization Cyclization (Reflux, ~190°C) start->cyclization reagent Formamide reagent->cyclization product 1-Methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one cyclization->product purification Purification (Precipitation, Filtration) product->purification final_product Purified Product purification->final_product

Caption: Experimental workflow for the synthesis of a pyrazolo[3,4-d]pyrimidinone.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun) erk->transcription apoptosis Apoptosis transcription->apoptosis jnk3 JNK3 jnk3->transcription Phosphorylation inhibitor Pyrazolo[3,4-d]pyrimidine Derivative (JNK3 Inhibitor) inhibitor->jnk3 stress_stimuli Cellular Stress stress_stimuli->jnk3

Caption: Simplified JNK3 signaling pathway and the inhibitory action of a pyrazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a β-ketoester equivalent and methylhydrazine. A common starting material is diethyl 2-cyano-3-oxosuccinate or a related 1,3-dicarbonyl compound.

Q2: I am observing the formation of a regioisomer. How can I improve the regioselectivity of the reaction?

A2: Regioselectivity is a known challenge in pyrazole synthesis with substituted hydrazines.[1] The formation of the desired 1-methyl isomer over the 2-methyl isomer is influenced by steric and electronic factors.[1] Key strategies to improve regioselectivity include:

  • Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.

  • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen of the methylhydrazine preferentially attacks the dicarbonyl compound.[1]

  • Temperature: Lowering the reaction temperature may favor the formation of one regioisomer over the other.

Q3: My reaction mixture has turned dark, and the final product is colored. What is the cause and how can I purify it?

A3: Discoloration is often due to the degradation of the hydrazine starting material or the formation of colored byproducts, particularly if the reaction is carried out at high temperatures or in the presence of air.[2] Purification can typically be achieved by:

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of aminopyrazoles.[3]

  • Column Chromatography: Silica gel chromatography can be effective for removing colored impurities.

  • Activated Carbon Treatment: Treating the crude product solution with activated carbon can help remove some colored impurities.[2]

Q4: What are the critical parameters to control for maximizing the yield?

A4: To maximize the yield, it is crucial to control the following parameters:

  • Purity of Reactants: Ensure the purity of the 1,3-dicarbonyl compound and methylhydrazine. Hydrazine derivatives can degrade over time.[2]

  • Stoichiometry: A slight excess of methylhydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[2]

  • Reaction Temperature and Time: These are critical parameters that often require optimization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Degraded Methylhydrazine Use freshly opened or purified methylhydrazine. Hydrazine derivatives are susceptible to oxidation.[2]
Incorrect Stoichiometry Carefully check the molar ratios of the reactants. A slight excess of methylhydrazine may be beneficial.[2]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.
Incorrect pH The pH of the reaction mixture can be critical. If starting with a hydrazine salt, the addition of a mild base like sodium acetate may be necessary.[2]
Reaction Not Gone to Completion Monitor the reaction by TLC to ensure it has reached completion before workup.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Formation of Regioisomers As discussed in the FAQs, modify the reaction conditions to improve regioselectivity. Consider using fluorinated alcohols as solvents or adjusting the pH.[1]
Incomplete Cyclization The intermediate hydrazone may not have fully cyclized. Ensure sufficient reaction time and optimal temperature. The presence of a catalytic amount of acid can facilitate the dehydration step.
Oxidation of the Product The amino group of the pyrazole is susceptible to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Hydrolysis of the Ester If the reaction is performed under strongly acidic or basic conditions for a prolonged period, the ethyl ester group may be hydrolyzed. Control the pH and reaction time.

Experimental Protocols

Synthesis of this compound via Cyclocondensation

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate (or a similar β-ketoester)

  • Methylhydrazine

  • Ethanol (or 2,2,2-trifluoroethanol for improved regioselectivity)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature. The addition may be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Synthesis Pathway of this compound Start Start Reactants β-Ketoester + Methylhydrazine Start->Reactants Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Product This compound Intermediate->Product Cyclization & Dehydration

Caption: General synthesis pathway.

Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Reactant Purity Start->Check_Purity Check_Stoichiometry Verify Stoichiometry Check_Purity->Check_Stoichiometry Purity OK Optimize_Conditions Optimize Reaction Conditions Check_Stoichiometry->Optimize_Conditions Stoichiometry Correct Analyze_Side_Products Analyze for Side Products Optimize_Conditions->Analyze_Side_Products Optimization Attempted Successful_Synthesis Improved Yield Analyze_Side_Products->Successful_Synthesis Issue Identified & Resolved

Caption: Troubleshooting low yield.

References

Technical Support Center: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Starting Materials: Use of an inappropriate β-ketoester or equivalent precursor that does not favor the formation of the desired C3-carboxylate isomer. 2. Suboptimal Reaction Temperature: The reaction temperature may be too low for the condensation and cyclization to proceed efficiently. 3. Inactive Reagents: Methylhydrazine can degrade over time. The base used for the initial condensation may be weak or hydrated. 4. Incorrect Stoichiometry: An improper molar ratio of the β-dicarbonyl precursor to methylhydrazine can lead to incomplete reaction or the formation of side products.1. Verify Starting Material: Ensure the use of a precursor like ethyl 2-cyano-3-oxobutanoate or a similar β-ketoester that, upon reaction with methylhydrazine, will yield the C3-carboxylate product. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring the progress by TLC or HPLC. For the reaction of a β-ketoester with methylhydrazine, refluxing in a suitable solvent like ethanol is often required. 3. Check Reagent Quality: Use freshly opened or properly stored methylhydrazine. Ensure the base (e.g., sodium ethoxide) is anhydrous and active. 4. Adjust Stoichiometry: Typically, a slight excess of methylhydrazine may be used to ensure complete conversion of the β-dicarbonyl compound. Experiment with molar ratios to find the optimal balance.
Presence of a Major Impurity with Similar Mass 1. Formation of Regioisomer: The primary cause is the non-regioselective reaction of methylhydrazine with the β-dicarbonyl precursor, leading to the formation of the undesired regioisomer, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.1. Control Reaction Conditions: The regioselectivity of the reaction can be influenced by the solvent, temperature, and pH. Acidic conditions often favor the formation of one isomer over the other. Experiment with different solvents (e.g., ethanol, acetic acid) and the addition of a catalytic amount of acid. 2. Purification: The regioisomers can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial for achieving good separation. HPLC can also be used for purification.
Multiple Impurities Observed on TLC/HPLC 1. Incomplete Cyclization: The intermediate hydrazone may not have fully cyclized to the pyrazole ring. 2. Side Reactions of Starting Materials: The β-ketoester may undergo self-condensation or other side reactions under the reaction conditions. 3. Degradation of Product: The product may be unstable under the reaction or work-up conditions, especially if harsh acids or bases are used at high temperatures.1. Ensure Complete Reaction: Increase the reaction time and/or temperature and monitor by TLC or HPLC until the starting materials and intermediates are consumed. 2. Optimize Reaction Conditions: Use milder reaction conditions if possible. A lower temperature and a less reactive base might reduce side reactions. 3. Gentle Work-up: Use a mild work-up procedure. Avoid strong acids or bases during extraction and purification.
Product is an Oil or Gummy Solid, Fails to Crystallize 1. Presence of Residual Solvent: Incomplete removal of the reaction solvent or extraction solvents. 2. Presence of Impurities: The presence of regioisomers or other byproducts can inhibit crystallization.1. Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. 2. Purification: Purify the product by column chromatography to remove impurities. After purification, attempt crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Hydrolysis of the Ester Group 1. Presence of Water: Water in the reaction mixture or during work-up can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially under acidic or basic conditions.1. Use Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Neutral Work-up: Perform the work-up under neutral or near-neutral pH conditions to minimize hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation of a β-dicarbonyl compound or a β-ketonitrile with methylhydrazine. A common precursor that would lead to the desired product is a derivative of ethyl 3-oxobutanoate where the second carbonyl equivalent is a nitrile or another suitable group that can react with the hydrazine to form the pyrazole ring. The reaction typically proceeds in a solvent such as ethanol, and may be catalyzed by an acid or a base.

Q2: What is the major impurity I should expect, and how can I identify it?

A2: The most significant impurity is typically the regioisomer, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This forms because methylhydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization.

  • Identification:

    • HPLC: The two regioisomers will likely have different retention times.

    • NMR: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts of the pyrazole ring proton and the carbons will be different for each isomer. A detailed 2D NMR analysis (like HMBC and NOESY) can definitively establish the connectivity and spatial relationships of the substituents on the pyrazole ring.

Q3: Can you provide a general experimental protocol for the synthesis?

A3: The following is a general procedure based on common pyrazole syntheses. Optimization will be necessary for specific substrates and scales.

Reaction of a β-Ketoester with Methylhydrazine:

  • To a solution of the appropriate β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol), add methylhydrazine (1-1.2 equivalents).

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Q4: What are the recommended analytical methods for assessing the purity of the final product?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity and quantifying the amount of the desired product and its impurities. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and for identifying the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q5: How can I remove the regioisomeric impurity?

A5: The regioisomeric impurity can be challenging to remove due to its similar physical properties to the desired product.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A shallow gradient of a suitable eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) can often provide good separation.

  • Preparative HPLC: For higher purity requirements, preparative HPLC can be employed.

  • Recrystallization: If a suitable solvent system can be found where the solubility of the two isomers is significantly different, fractional recrystallization may be an option.

Visualizing the Synthesis and Potential Impurity Formation

The following diagrams illustrate the general synthetic pathway and the formation of the major regioisomeric impurity.

synthesis_and_impurity cluster_synthesis Synthetic Pathway to Desired Product cluster_impurity Formation of Regioisomeric Impurity precursor β-Dicarbonyl Precursor (e.g., Ethyl 2-cyano-3-oxobutanoate) intermediate Hydrazone Intermediate precursor->intermediate + Methylhydrazine intermediate_imp Alternative Hydrazone Intermediate precursor->intermediate_imp + Methylhydrazine (alternative attack) methylhydrazine Methylhydrazine product Ethyl 5-amino-1-methyl-1H- pyrazole-3-carboxylate (Desired Product) intermediate->product Cyclization impurity Ethyl 3-amino-1-methyl-1H- pyrazole-5-carboxylate (Regioisomeric Impurity) intermediate_imp->impurity Cyclization

Caption: Synthetic pathway and impurity formation.

The diagram above illustrates the reaction of a β-dicarbonyl precursor with methylhydrazine, leading to the desired product and a common regioisomeric impurity.

troubleshooting_workflow start Start Synthesis check_purity Analyze Crude Product (TLC/HPLC) start->check_purity low_yield Low Yield? check_purity->low_yield high_impurity High Impurity? low_yield->high_impurity No optimize_conditions Troubleshoot: - Check Reagents - Optimize Temp. - Adjust Stoichiometry low_yield->optimize_conditions Yes purify Purification: - Column Chromatography - Recrystallization high_impurity->purify Yes end Pure Product high_impurity->end No optimize_conditions->start Re-run purify->end

Caption: A troubleshooting workflow for the synthesis.

This workflow provides a logical sequence of steps to identify and resolve common issues during the synthesis.

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Knorr pyrazole synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Knorr pyrazole synthesis?

A1: The most frequently encountered side reactions include:

  • Formation of Regioisomers: This is the most common side reaction when using unsymmetrical 1,3-dicarbonyl compounds, leading to a mixture of pyrazole isomers.[1]

  • Formation of Colored Impurities: The reaction mixture can often develop a yellow or red color, which is typically attributed to side reactions involving the hydrazine starting material.[2]

  • Incomplete Cyclization: The reaction can sometimes stall at the hydrazone or pyrazoline intermediate stage, leading to incomplete conversion to the final pyrazole product.[3]

Q2: How can I minimize the formation of side products?

A2: Minimizing side products often involves careful control of reaction conditions. Key strategies include:

  • Optimizing the Solvent: The choice of solvent can significantly impact regioselectivity.[4]

  • Controlling the pH: The acidity of the reaction medium is crucial for promoting the desired cyclization and preventing the accumulation of intermediates.[3]

  • Careful Selection of Starting Materials: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role in directing the reaction pathway.[5]

  • Purification of Hydrazine: Using freshly purified hydrazine can help reduce the formation of colored impurities.

Troubleshooting Guides

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show two sets of peaks for the pyrazole product.

  • Multiple spots are observed on TLC that are close in Rf value.

  • The isolated product has a broad melting point range.

Root Causes:

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can proceed through two different pathways, leading to the formation of two regioisomers. The ratio of these isomers is influenced by steric hindrance, electronic effects of the substituents, solvent, and temperature.[4][5]

Solutions:

  • Solvent Selection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.

  • Purification: If a mixture of regioisomers is formed, they can often be separated by column chromatography on silica gel.[2] Careful selection of the eluent system is critical for achieving good separation.

Issue 2: Colored Impurities in the Reaction Mixture

Symptoms:

  • The reaction mixture turns yellow, red, or dark brown.

  • The isolated pyrazole product is colored, even after initial purification.

Root Cause:

Colored impurities are often formed from the decomposition or side reactions of the hydrazine starting material, especially if it is old or has been exposed to air.[2]

Solutions:

  • Purification of Hydrazine: Use freshly distilled or commercially available high-purity hydrazine.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of hydrazine.

  • Purification:

    • Silica Plug: For minor color impurities, passing a solution of the crude product through a short plug of silica gel and washing with a non-polar solvent (like toluene or hexanes) can effectively remove the color.[2]

    • Activated Charcoal: Adding a small amount of activated charcoal to a solution of the crude product, followed by hot filtration, can decolorize the solution. Be aware that this may also lead to some loss of the desired product.[6]

    • Recrystallization: Recrystallization from a suitable solvent can also help in removing colored impurities.[6]

Issue 3: Incomplete Cyclization and Formation of Pyrazoline Byproducts

Symptoms:

  • TLC analysis shows the presence of a spot corresponding to the hydrazone or pyrazoline intermediate in addition to the desired pyrazole product.

  • The yield of the pyrazole is lower than expected.

Root Cause:

Incomplete cyclization can occur if the reaction conditions are not optimal for the final dehydration step to form the aromatic pyrazole ring. This can be due to insufficient heating, incorrect pH, or the presence of certain substituents that hinder the final aromatization step.[3]

Solutions:

  • Acid Catalyst: Ensure that an appropriate acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is used to facilitate the cyclization and dehydration steps.[7]

  • Reaction Time and Temperature: Increasing the reaction time or temperature may be necessary to drive the reaction to completion.

  • Oxidizing Agent: In some cases, the pyrazoline intermediate can be oxidized to the pyrazole. This can sometimes be achieved by simply exposing the reaction mixture to air for an extended period or by adding a mild oxidizing agent.[8]

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in the Knorr Pyrazole Synthesis [4][9]

1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²)HydrazineSolventRegioisomeric Ratio (A:B)¹Total Yield (%)
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol50:5085
1-Phenyl-1,3-butanedioneMethylhydrazineTFE85:1590
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP97:392
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineEthanol60:4088
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineHFIP>99:195
1-(4-Nitrophenyl)-1,3-butanedionePhenylhydrazineEthanol30:7080
1-(4-Nitrophenyl)-1,3-butanedionePhenylhydrazineHFIP5:9585

¹Regioisomer A corresponds to the pyrazole with the N-substituent of the hydrazine adjacent to R¹, while Regioisomer B has the N-substituent adjacent to R².

Experimental Protocols

Protocol 1: Minimizing Regioisomer Formation using a Fluorinated Solvent

This protocol describes a general procedure for the Knorr pyrazole synthesis using 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity.[10]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound in TFE.

  • With stirring, add the substituted hydrazine dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification of Pyrazole from Colored Impurities

This protocol provides a method for removing colored impurities using a silica gel plug.[2]

Materials:

  • Crude colored pyrazole product

  • Silica gel

  • A non-polar solvent (e.g., toluene, hexanes)

  • An eluting solvent (e.g., ethyl acetate or a mixture of hexanes/ethyl acetate)

  • A fritted glass funnel or a small column

Procedure:

  • Prepare a short plug of silica gel in a fritted glass funnel or a small column.

  • Dissolve the crude colored pyrazole in a minimum amount of the eluting solvent.

  • Load the solution onto the silica gel plug.

  • Wash the silica gel with a non-polar solvent (e.g., toluene) until the colored impurities are washed away.

  • Elute the desired pyrazole product with a more polar solvent (e.g., ethyl acetate).

  • Combine the fractions containing the product and remove the solvent under reduced pressure.

Visualizations

Knorr Pyrazole Synthesis: Main Reaction and Side Reactions

Knorr_Synthesis cluster_start Starting Materials cluster_main Main Reaction Pathway cluster_side Side Reactions 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Regioisomer Regioisomer 1,3-Dicarbonyl->Regioisomer Unsymmetrical substrate Hydrazine Hydrazine Hydrazine->Hydrazone Colored Impurities Colored Impurities Hydrazine->Colored Impurities Decomposition Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration Pyrazoline Pyrazoline Cyclic Intermediate->Pyrazoline Incomplete Aromatization

Caption: Knorr pyrazole synthesis pathway and common side reactions.

Troubleshooting Workflow for Knorr Pyrazole Synthesis

Troubleshooting_Workflow start Start Knorr Synthesis analyze Analyze Crude Product (TLC, NMR) start->analyze check_purity Is the product pure? analyze->check_purity end Pure Product check_purity->end Yes troubleshoot Identify Side Product(s) check_purity->troubleshoot No regioisomers Regioisomers troubleshoot->regioisomers colored Colored Impurities troubleshoot->colored incomplete Incomplete Reaction troubleshoot->incomplete optimize_solvent Optimize Solvent (e.g., TFE, HFIP) regioisomers->optimize_solvent purify Purify Product (Column Chromatography, Recrystallization) regioisomers->purify purify_hydrazine Purify Hydrazine/ Use Inert Atmosphere colored->purify_hydrazine colored->purify adjust_conditions Increase Temp/Time/ Add Catalyst incomplete->adjust_conditions incomplete->purify optimize_solvent->start purify_hydrazine->start adjust_conditions->start purify->analyze

Caption: A workflow for troubleshooting common issues in Knorr pyrazole synthesis.

Factors Affecting Regioselectivity in Knorr Pyrazole Synthesis

Regioselectivity_Factors center Regioselectivity substituents Substituent Effects center->substituents conditions Reaction Conditions center->conditions steric Steric Hindrance substituents->steric electronic Electronic Effects substituents->electronic solvent Solvent conditions->solvent temperature Temperature conditions->temperature ph pH conditions->ph

Caption: Key factors influencing the regioselectivity of the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of Aminopyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aminopyrazole esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude aminopyrazole ester samples?

A1: The most significant challenge in the synthesis of aminopyrazole esters is often the formation of regioisomers (e.g., N-substituted 3-aminopyrazoles vs. 5-aminopyrazoles) when using monosubstituted hydrazines.[1] Other common impurities include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the presence of stable hydrazone intermediates in the crude product.[1]

  • N-Acetylated Byproducts: If acetic acid is used as a solvent at elevated temperatures, the amino group of the pyrazole can be acetylated.[1]

  • Products of Subsequent Reactions: 5-Aminopyrazoles are versatile and can sometimes react further to form fused heterocyclic systems, especially under harsh reaction conditions.[1]

  • Starting Materials: Unreacted starting materials may also be present in the crude mixture.

Q2: My aminopyrazole ester seems to be degrading during purification. What could be the cause?

A2: Aminopyrazole esters can be susceptible to degradation, primarily through hydrolysis of the ester functionality. This is a critical consideration during purification.

  • Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the hydrolysis of the ester to the corresponding carboxylic acid.[2][3] This can occur during aqueous workups, extractions, or chromatography if the pH is not carefully controlled. For instance, using strong acids or bases for extraction or employing a mobile phase with a high or low pH in chromatography can lead to significant product loss.

  • Elevated Temperatures: Prolonged exposure to high temperatures during purification steps like solvent evaporation or recrystallization from a high-boiling point solvent can also lead to degradation.[4]

Q3: How can I confirm the identity and purity of my purified aminopyrazole ester?

A3: A combination of analytical techniques is essential to confirm the structure and assess the purity of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of the desired aminopyrazole ester and identifying any impurities. Advanced 2D NMR techniques like HMBC can be used to definitively determine the regiochemistry.[1]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your compound by separating it from any remaining impurities.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the purification and assess the purity of the collected fractions.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of aminopyrazole esters.

Issue 1: Low Yield After Purification

Q: I'm experiencing a significant loss of product during purification. What are the potential causes and how can I improve my yield?

A: Low recovery can stem from several factors throughout the purification process. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting cluster_workup Workup & Extraction cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Low Yield Observed check_workup Review Workup & Extraction start->check_workup check_recrystallization Analyze Recrystallization check_workup->check_recrystallization If yield loss persists hydrolysis Potential Hydrolysis? - Check pH of aqueous layers check_workup->hydrolysis incomplete_extraction Incomplete Extraction? - Check solubility in organic solvent - Increase number of extractions check_workup->incomplete_extraction check_chromatography Examine Chromatography check_recrystallization->check_chromatography If yield loss persists too_much_solvent Too Much Solvent? - Concentrate mother liquor check_recrystallization->too_much_solvent wrong_solvent Inappropriate Solvent? - Product too soluble when cold check_recrystallization->wrong_solvent solution Improved Yield check_chromatography->solution Problem Identified & Solved product_on_column Product Stuck on Column? - Increase eluent polarity - Check for decomposition on silica check_chromatography->product_on_column coelution Co-elution with Impurities? - Optimize solvent system check_chromatography->coelution Flash_Chromatography_Workflow start Crude Aminopyrazole Ester tlc 1. TLC Analysis - Determine optimal eluent system start->tlc column_prep 2. Column Preparation - Pack silica gel in the chosen eluent tlc->column_prep loading 3. Sample Loading - Dissolve crude product in minimal solvent - Load onto the column column_prep->loading elution 4. Elution - Run the column with the eluent - Collect fractions loading->elution fraction_analysis 5. Fraction Analysis - Analyze fractions by TLC elution->fraction_analysis combine_pure 6. Combine Pure Fractions - Pool fractions containing the pure product fraction_analysis->combine_pure evaporation 7. Solvent Evaporation - Remove solvent under reduced pressure combine_pure->evaporation product Pure Aminopyrazole Ester evaporation->product

References

Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of pyrazole-based compounds. Poor aqueous solubility is a frequent hurdle in the development of these promising therapeutic agents, impacting their bioavailability and efficacy. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole-based compounds exhibit poor water solubility?

A1: The limited aqueous solubility of many pyrazole derivatives can be attributed to several physicochemical properties. The pyrazole ring itself is a planar, aromatic heterocycle which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, the overall lipophilicity of the molecule, influenced by its various substituents, plays a crucial role. While the pyrazole moiety can act as a bioisostere for other aromatic rings to sometimes improve properties, poor solubility remains a significant challenge in many cases.[2]

Q2: My pyrazole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent this?

A2: This phenomenon is known as "crashing out" or antisolvent precipitation. Your compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. Rapid dilution causes the compound to come out of solution. To prevent this, you can try several approaches:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your compound's solubility and the assay's tolerance will allow, typically below 0.5% (v/v).[3]

  • Use a co-solvent system: Incorporating a water-miscible co-solvent like ethanol, polyethylene glycol (PEG), or propylene glycol can help to increase the solubility of your compound in the final aqueous solution.[4]

  • Employ enabling formulations: For in vivo studies, consider formulations with cyclodextrins or surfactants that can encapsulate the drug and improve its apparent solubility.[4]

  • Optimize the dilution method: Instead of a single rapid dilution, try a stepwise dilution or adding the DMSO stock to the vortexing buffer.

Q3: What are the key differences between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated organic stock solution to an aqueous buffer and measuring the concentration before precipitation occurs. It's a high-throughput screening method useful in early drug discovery.[5]

  • Thermodynamic solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with the solid phase. This is a more accurate and relevant measure for formulation development and is typically determined using the shake-flask method over a longer incubation period (24-72 hours).[6][7]

For initial screening and lead optimization, kinetic solubility is often sufficient. For later-stage development and formulation work, thermodynamic solubility is essential.

Q4: Can pH modification be used to improve the solubility of my pyrazole derivative?

A4: Yes, if your pyrazole compound has ionizable functional groups (acidic or basic), altering the pH of the solution can significantly impact its solubility. For a weakly basic pyrazole, lowering the pH will lead to protonation and an increase in solubility. Conversely, for a weakly acidic pyrazole, increasing the pH will cause deprotonation and enhance solubility.[3] It is crucial to determine the pKa of your compound to understand the pH range where solubility can be effectively modulated.

Troubleshooting Guides

Issue 1: Inconsistent solubility results between experiments.
Possible Cause Troubleshooting Step
Solid-state form variability (polymorphism) Characterize the solid form of your compound before each experiment using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). Different polymorphs can have different solubilities.
Equilibration time is insufficient For equilibrium solubility measurements, ensure you are allowing enough time for the system to reach equilibrium. This can range from 24 to 72 hours. Monitor the concentration over time to confirm that it has plateaued.[6]
Temperature fluctuations Solubility is temperature-dependent. Use a calibrated incubator or water bath to maintain a constant temperature throughout the experiment.[8]
Inaccurate concentration measurement Ensure your analytical method (e.g., HPLC, UV-Vis spectroscopy) is validated for accuracy, precision, and linearity in the relevant concentration range.
Issue 2: Low oral bioavailability despite acceptable in vitro solubility.
Possible Cause Troubleshooting Step
Poor dissolution rate Even if a compound is soluble, a slow dissolution rate can limit absorption. Consider particle size reduction techniques like micronization or nanomilling to increase the surface area for dissolution.[][10]
First-pass metabolism The compound may be extensively metabolized in the gut wall or liver. Investigate the metabolic stability of your compound using in vitro models (e.g., liver microsomes).
Efflux transporter activity The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump it back into the intestinal lumen. Conduct in vitro transporter assays to assess this possibility.
Precipitation in the gastrointestinal tract A compound may dissolve in the stomach but precipitate in the higher pH of the intestine. Perform in vitro dissolution tests that mimic the pH changes in the GI tract.

Data Presentation: Solubility Enhancement of Celecoxib

Celecoxib, a well-known pyrazole-based COX-2 inhibitor, is a classic example of a poorly water-soluble drug. The following tables summarize quantitative data from various studies on improving its solubility.

Table 1: Solubility of Celecoxib in Different Surfactant Solutions

Surfactant (5% w/v)Solubility (µg/mL)Fold Increase vs. WaterReference
Water2.0 ± 0.1-[11]
Cremophor RH401434.7 ± 16.4~717[11]
Labrasol1024.1 ± 27.9~512[11]
Soluplus823.1 ± 30.7~411[11]
Poloxamer 407622.4 ± 22.0~311[11]
Ryoto sugar ester P-1670407.5 ± 0.6~204[11]
Ryoto sugar ester L-1695329.3 ± 7.2~165[11]

Table 2: Dissolution of Celecoxib from Solid Dispersions with PVP K30 (1:2 drug-to-polymer ratio)

Formulation% Drug Released at 20 min% Drug Released at 60 minReference
Pure Celecoxib< 5%20.08%[12]
Celecoxib:PVP K30 (1:2) Solid Dispersion36.23%85.69%[12]

Table 3: Solubility of Celecoxib Solid Dispersions with Various Polymers

PolymerDrug:Polymer RatioMethodSolubility (µg/mL)Fold Increase vs. Pure DrugReference
Pure Celecoxib--4.2-[13]
HP-β-CD1:1Lyophilization645~153[13]
PVP K301:1Physical Mixture64.18~15[13]
Soluplus1:2Spray Drying--[14]
Eudragit EPO1:1Hot Melt Extrusion--
β-cyclodextrin1:2Solvent Evaporation--[15]

Note: Some values were not explicitly provided in the source material and are indicated with "-".

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of a pyrazole-based compound.[2][6]

  • Preparation: Add an excess amount of the pyrazole compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the pyrazole compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

Protocol 2: Preparation of Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing amorphous solid dispersions to enhance solubility.[12][16]

  • Dissolution: Dissolve a specific ratio of the pyrazole compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution of both components.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the compound.

  • Drying: Dry the resulting solid film or powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature using XRPD and DSC. Confirm the absence of crystalline drug.

  • Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the solid dispersion compared to the pure crystalline drug.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Techniques cluster_analysis Analysis cluster_outcome Outcome start Poorly Soluble Pyrazole Compound ps_reduction Particle Size Reduction start->ps_reduction solid_dispersion Amorphous Solid Dispersion start->solid_dispersion co_crystals Co-crystallization start->co_crystals ph_adjustment pH Adjustment start->ph_adjustment solubility_test Solubility Measurement ps_reduction->solubility_test solid_dispersion->solubility_test co_crystals->solubility_test ph_adjustment->solubility_test dissolution_test Dissolution Testing solubility_test->dissolution_test bioavailability_study In Vivo Bioavailability dissolution_test->bioavailability_study outcome Improved Bioavailability bioavailability_study->outcome troubleshooting_logic start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_ionizable Does the compound have ionizable groups? check_dmso->check_ionizable No end_solution Solubility Issue Resolved reduce_dmso->end_solution use_cosolvent Use a co-solvent (e.g., PEG, Ethanol) consider_formulation Consider enabling formulations (e.g., cyclodextrins) use_cosolvent->consider_formulation check_ionizable->use_cosolvent No adjust_ph Adjust buffer pH to favor ionization check_ionizable->adjust_ph Yes adjust_ph->end_solution consider_formulation->end_solution signaling_pathway_inhibition cluster_pathway Simplified COX-2 Signaling Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation PyrazoleCompound Pyrazole-Based COX-2 Inhibitor PyrazoleCompound->COX2

References

preventing byproduct formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole synthesis reactions, with a primary focus on preventing and minimizing byproduct formation to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in pyrazole synthesis and why does it form?

A1: The most prevalent side products in pyrazole synthesis are regioisomers. This issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen atom of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates. These intermediates then cyclize to form a mixture of two distinct pyrazole regioisomers, which can be challenging to separate.

Q2: Besides regioisomers, what other byproducts or issues might I encounter?

A2: Other common issues and byproducts in pyrazole synthesis include:

  • Low Conversion Rates: This can be a result of impure starting materials, steric hindrance from bulky substituents on your reactants, or suboptimal reaction conditions such as temperature, solvent choice, or catalyst.

  • Formation of Colored Impurities: A yellow or red tint in your reaction mixture often indicates the decomposition of hydrazine starting materials or the oxidation of reaction intermediates.

  • Incomplete Cyclization: The reaction may stall, leading to the presence of pyrazoline intermediates as byproducts.

  • Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium catalysts to add an aryl group to the pyrazole nitrogen), homocoupling of the aryl halide starting material can occur, resulting in biaryl side products.

  • Di-addition of Hydrazine: In some cases, a double addition of hydrazine to the dicarbonyl compound can occur.

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts. Thin-layer chromatography (TLC) is a quick method

Technical Support Center: Crystallization of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the crystallization of this compound?

A1: Based on the polarity of the molecule and data from structurally similar compounds, several solvent systems are recommended. The choice of solvent is critical and will depend on the purity of your starting material.

  • Single Solvents: For a straightforward crystallization, polar solvents are often a good starting point. Ethanol and methanol are frequently used for aminopyrazole derivatives.[1] Crystals of a related compound, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate, have been successfully obtained by slow evaporation from a methanol solution.

  • Mixed Solvent Systems: A mixed solvent system can be highly effective, especially for inducing crystallization when the compound is too soluble in a single solvent. A common technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then gradually adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid. Common combinations for polar heterocyclic compounds include:

    • Ethanol/Water[1]

    • Methanol/Water

    • Ethyl Acetate/Hexane[1]

    • Acetone/Hexane[1]

Q2: How can I determine the optimal solvent for my specific batch?

A2: A small-scale solvent screen is the most effective way to determine the ideal crystallization solvent.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount of your crude this compound (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath while continuing to add the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly.

Troubleshooting "Oiling Out":

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the concentration.[1]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in a cold bath. Insulating the flask can help.[1]

  • Change Solvent System: If the problem persists, try a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[1]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]

Q4: The yield of my crystallization is very low. How can I improve it?

A4: Low yields can be frustrating. Here are several ways to improve your product recovery:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your compound. Excess solvent will keep more of your product dissolved in the mother liquor.

  • Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize crystal precipitation.

  • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover more by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Check for Premature Crystallization: Ensure that your compound is not crystallizing out during a hot filtration step to remove insoluble impurities. Using pre-heated glassware can prevent this.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated.- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.
Crystallization happens too quickly. The solution is too concentrated or cooled too rapidly, which can trap impurities.[2]- Add a small amount of additional hot solvent to the solution.- Allow the solution to cool slowly at room temperature before placing it in an ice bath.[2]
The resulting crystals are discolored. Colored impurities are present in the starting material.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that this may slightly reduce your yield.
The product "oils out". The compound is precipitating above its melting point or the solution is too concentrated.- Re-heat the mixture and add more of the "good" solvent.- Ensure very slow cooling.- Try a different solvent system.[1]
Low recovery of the compound. Too much solvent was used, or the solution was not cooled sufficiently.- Use the minimum amount of hot solvent to dissolve the compound.- Cool the solution in an ice bath for an extended period.- Partially evaporate the solvent from the mother liquor to obtain a second crop of crystals.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization

This is a standard method when a single solvent with a high-temperature coefficient of solubility for the compound is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol or methanol).

  • Heating: Gently heat the mixture on a hot plate or in a water bath while stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Crystallization

This method is useful when no single solvent is ideal for crystallization.

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Crystallization protocol.

Visualization of Experimental Workflow

experimental_workflow cluster_single_solvent Single-Solvent Crystallization cluster_mixed_solvent Mixed-Solvent Crystallization ss_start Crude Product ss_dissolve Dissolve in minimal hot solvent ss_start->ss_dissolve ss_hot_filter Hot Filtration (Optional) ss_dissolve->ss_hot_filter ss_cool Slow Cooling ss_dissolve->ss_cool No impurities ss_hot_filter->ss_cool ss_isolate Isolate Crystals ss_cool->ss_isolate ss_wash Wash with Cold Solvent ss_isolate->ss_wash ss_dry Dry Crystals ss_wash->ss_dry ss_end Pure Product ss_dry->ss_end ms_start Crude Product ms_dissolve Dissolve in minimal hot 'good' solvent ms_start->ms_dissolve ms_add_anti Add hot 'poor' solvent to turbidity ms_dissolve->ms_add_anti ms_clarify Clarify with a few drops of 'good' solvent ms_add_anti->ms_clarify ms_cool Slow Cooling ms_clarify->ms_cool ms_isolate Isolate Crystals ms_cool->ms_isolate ms_wash Wash with Cold Solvent Mix ms_isolate->ms_wash ms_dry Dry Crystals ms_wash->ms_dry ms_end Pure Product ms_dry->ms_end

Caption: General workflows for single-solvent and mixed-solvent crystallization.

Troubleshooting Logic Diagram

troubleshooting_crystallization start Crystallization Issue issue_no_crystals No Crystals Form start->issue_no_crystals issue_oiling_out Product Oils Out start->issue_oiling_out issue_low_yield Low Yield start->issue_low_yield issue_impure_crystals Impure Crystals start->issue_impure_crystals solution_concentrate Concentrate Solution issue_no_crystals->solution_concentrate Yes solution_scratch Scratch Flask issue_no_crystals->solution_scratch If still no crystals solution_seed Add Seed Crystal issue_no_crystals->solution_seed Final attempt solution_add_solvent Add More 'Good' Solvent issue_oiling_out->solution_add_solvent Yes solution_slow_cool Cool Slowly issue_oiling_out->solution_slow_cool Also solution_change_solvent Change Solvent System issue_oiling_out->solution_change_solvent If persists solution_min_solvent Use Minimal Hot Solvent issue_low_yield->solution_min_solvent Yes solution_cool_thoroughly Cool Thoroughly issue_low_yield->solution_cool_thoroughly Also solution_re_crystallize Re-crystallize issue_impure_crystals->solution_re_crystallize Yes solution_charcoal Use Activated Charcoal issue_impure_crystals->solution_charcoal For colored impurities

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Pyrazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

A1: The most prevalent and versatile method is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a related species like a β-ketoester) with a hydrazine derivative.[1][2][3] The reaction is typically catalyzed by an acid and proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2][4][5]

Q2: My reaction is complete, but the yield is very low. What are the common causes?

A2: Low yields in pyrazole synthesis can stem from several factors.[1] Key areas to investigate include the purity of starting materials, reaction stoichiometry, and reaction conditions such as temperature, solvent, and pH.[1][6] Impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can lead to side reactions that consume starting materials and reduce the final yield.[1][3]

Q3: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of products. What is happening?

A3: You are likely forming a mixture of regioisomers. This is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[2] The ratio of these isomers is influenced by the steric and electronic properties of the substituents on both reactants, as well as the specific reaction conditions.[1][2]

Q4: The reaction mixture has turned dark red/brown. Is this normal and how can I purify my product?

A4: Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to oxidative processes.[1][3] While often unavoidable, adding a mild base can sometimes lead to a cleaner reaction.[1] Purification can typically be achieved through column chromatography on silica gel or recrystallization to remove these colored byproducts.[1][3]

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields are a primary obstacle in pyrazole synthesis. The following workflow and data table can help diagnose and resolve the issue.

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity impure Impure Materials? check_purity->impure check_stoich Verify Stoichiometry suboptimal_stoich Incorrect Ratio? check_stoich->suboptimal_stoich check_conditions Evaluate Reaction Conditions suboptimal_cond Suboptimal Conditions? check_conditions->suboptimal_cond check_workup Review Purification Technique loss_workup Loss During Purification? check_workup->loss_workup impure->check_stoich No purify_reagents Purify or Replace Reagents impure->purify_reagents Yes suboptimal_stoich->check_conditions No adjust_stoich Adjust Reactant Ratio (e.g., slight excess of hydrazine) suboptimal_stoich->adjust_stoich Yes suboptimal_cond->check_workup No optimize_cond Optimize Temp, Solvent, Catalyst, or Time suboptimal_cond->optimize_cond Yes optimize_workup Optimize Extraction & Chromatography loss_workup->optimize_workup Yes end_good Yield Improved loss_workup->end_good No purify_reagents->check_stoich adjust_stoich->check_conditions optimize_cond->check_workup optimize_workup->end_good

Caption: A logical workflow for troubleshooting low yield.

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

ParameterPotential IssueRecommended Action
Starting Materials Hydrazine derivatives can degrade over time. Impurities in dicarbonyls can cause side reactions.[1]Use freshly opened or purified hydrazine.[1] Confirm the purity of the 1,3-dicarbonyl compound via NMR or GC-MS.
Stoichiometry Incomplete consumption of the limiting reagent.Ensure an accurate molar ratio. A slight excess (1.0-1.2 equivalents) of hydrazine can help drive the reaction to completion.[1]
Temperature Too low: slow or incomplete reaction. Too high: decomposition or tar formation.[7]Monitor the reaction by TLC/LC-MS to find the optimal temperature.[1] Sometimes a lower temperature for a longer duration is effective.[7]
Solvent Poor solubility of reactants; can influence regioselectivity and reaction rate.Screen different solvents. For Knorr synthesis, ethanol, acetic acid, or DMF are common choices.[7]
Catalyst Incorrect catalyst or catalyst loading.For Knorr synthesis, a catalytic amount of acid (e.g., acetic acid, H₂SO₄) is typical.[4][8] Lewis acids can also be effective.[7]
Reaction Time Incomplete reaction or product degradation over extended periods.Monitor reaction progress closely using TLC or LC-MS to determine the optimal endpoint.[1]
Issue 2: Formation of Regioisomers

Controlling regioselectivity is crucial when a single, specific pyrazole isomer is desired.

G start Unsymmetrical Reactants hydrazine R²-NH-NH₂ start->hydrazine dicarbonyl R¹-CO-CH₂-CO-R³ start->dicarbonyl attack_a Attack at R¹-Carbonyl hydrazine->attack_a attack_b Attack at R³-Carbonyl hydrazine->attack_b dicarbonyl->attack_a dicarbonyl->attack_b intermediate_a Intermediate A attack_a->intermediate_a intermediate_b Intermediate B attack_b->intermediate_b product_a Regioisomer 1 intermediate_a->product_a Cyclization & Dehydration product_b Regioisomer 2 intermediate_b->product_b Cyclization & Dehydration

Caption: Formation of regioisomers from unsymmetrical reactants.

Table 2: Strategies to Influence Regioselectivity

StrategyPrincipleExample Application
Modify Substituents Enhance the electronic or steric differences between the two carbonyl groups. A bulky substituent can hinder attack at the nearby carbonyl.If R¹ is a bulky group (e.g., tert-butyl) and R³ is small (e.g., methyl), the hydrazine will preferentially attack the less sterically hindered methyl-ketone.
Solvent Selection The polarity and hydrogen-bonding capability of the solvent can stabilize one transition state over the other.Changing from a protic solvent like ethanol to a non-polar solvent like toluene can sometimes reverse or improve the isomeric ratio.
pH/Catalyst Control The pH of the reaction can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls, thereby influencing the site of initial attack.[2]In acidic media, the more basic carbonyl oxygen is protonated preferentially, activating it for attack. In neutral or basic conditions, the inherent electronic properties of the carbonyls dominate.
Temperature Variation Lower temperatures often favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable product.Running the reaction at 0°C versus reflux may yield a different ratio of isomers.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[2] Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Reaction: Heat the mixture to reflux (typically 80-120°C) or stir at room temperature, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[1] Alternatively, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][3]

G setup 1. Setup (Dicarbonyl + Solvent in flask) add_hydrazine 2. Add Hydrazine Derivative setup->add_hydrazine react 3. Heat / Stir (Reflux or RT) add_hydrazine->react monitor 4. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Work-up (Cool, Precipitate) monitor->workup Complete purify 6. Purify (Recrystallize or Chromatography) workup->purify product Pure Pyrazole purify->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its structure, the primary stability concerns for this compound involve hydrolysis of the ethyl ester, oxidation of the amino group and pyrazole ring, and potential photodegradation. These issues can be exacerbated by improper storage and handling, such as exposure to high temperatures, extreme pH, light, and oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Long-term storage at low temperatures (e.g., 2-8 °C) is recommended. Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1]

Q3: My compound has changed color. What could be the cause?

A3: A change in color, such as yellowing or browning, often indicates degradation. This could be due to oxidation of the amino group or other oxidative processes affecting the pyrazole ring. Exposure to air (oxygen) and light can accelerate this process. It is advisable to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the material.

Q4: I am observing a decrease in the purity of my compound over time in a protic solvent. What is the likely cause?

A4: A decrease in purity in a protic solvent, especially at non-neutral pH, is likely due to the hydrolysis of the ethyl ester group to the corresponding carboxylic acid. This reaction is catalyzed by both acid and base. It is recommended to prepare solutions fresh and use aprotic or buffered neutral solvents when possible for storage.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Appearance of new peaks in the HPLC chromatogram of a sample, indicating the presence of impurities or degradants.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Hydrolysis If using aqueous or protic solvents, the ethyl ester may be hydrolyzing to the carboxylic acid. Prepare solutions fresh daily. If storage in solution is necessary, use aprotic solvents or a buffered solution at a neutral pH and store at a low temperature.
Oxidation The amino group is susceptible to oxidation. Ensure solvents are de-gassed and handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid sources of free radicals.
Photodegradation Exposure to UV or ambient light can cause degradation. Protect solutions and solid material from light by using amber vials or wrapping containers in aluminum foil.
Issue 2: Poor Reproducibility in Biological Assays

Symptom: Inconsistent results from biological assays using different batches or ages of the compound.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation of Stock Solutions Stock solutions, especially if stored for extended periods, may have degraded. It is recommended to prepare fresh stock solutions for each set of experiments. If storing stock solutions, aliquot and store at -20°C or -80°C and perform a purity check before use.
In-assay Instability The compound may be unstable in the assay buffer (e.g., due to pH). Assess the stability of the compound in the assay buffer over the time course of the experiment.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated.

Caption: Postulated degradation pathways for this compound.

G A Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate B 5-Amino-1-methyl-1H- pyrazole-3-carboxylic acid A->B Hydrolysis (Acid/Base) C Oxidized Products (e.g., azo dimers, nitro derivatives) A->C Oxidation (O2, Light) D Photodegradation Products (e.g., rearranged isomers) A->D Photolysis (UV/Light)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F HPLC-UV Analysis A->F B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Stress (e.g., 80°C, solid state) D->F E Photolytic Stress (ICH Q1B conditions) E->F G LC-MS Analysis for Peak Identification F->G Start Dissolve Compound in Acetonitrile/Water Start->A Start->B Start->C Start->D Start->E

References

Validation & Comparative

Spectroscopic Validation of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic analysis for the structural validation of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, a key building block in pharmaceutical and agrochemical research. By comparing its predicted spectroscopic data with the experimental data of a close structural isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, this document offers researchers a clear framework for distinguishing between these two compounds, ensuring the correct starting material for their synthetic endeavors.

The precise arrangement of substituents on the pyrazole ring is critical for biological activity. Misidentification of the starting material can lead to the synthesis of incorrect target molecules, resulting in significant loss of time and resources. Here, we present the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and contrast it with the known data for its 4-carboxylate isomer.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for its isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted) Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Experimental) Key Differentiator
Pyrazole-H~5.8-6.0 ppm (singlet)~7.5 ppm (singlet)The pyrazole proton in the 3-carboxylate isomer is significantly more shielded (upfield shift) due to the electronic effects of the adjacent amino group.
-NH₂~4.5-5.5 ppm (broad singlet)~5.0-6.0 ppm (broad singlet)Similar, but can vary with concentration and solvent.
-OCH₂CH₃ (quartet)~4.2-4.4 ppm~4.1-4.3 ppmMinor difference expected.
-N-CH₃ (singlet)~3.6-3.8 ppm~3.5-3.7 ppmMinor difference expected.
-OCH₂CH₃ (triplet)~1.2-1.4 ppm~1.2-1.4 ppmEssentially identical.

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted) Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Experimental) Key Differentiator
C=O~163-165 ppm~165-167 ppmMinor difference expected.
Pyrazole C-5 (-NH₂)~150-155 ppm~150-155 ppmSimilar positions expected.
Pyrazole C-3 (-COOEt)~140-145 ppm~138-142 ppm (C4-COOEt)The carbon bearing the ester will have a distinct chemical shift.
Pyrazole C-4 (-H)~90-95 ppm~95-100 ppm (C3)The protonated pyrazole carbon will be significantly shielded in the 3-carboxylate isomer.
-OCH₂CH₃~60-62 ppm~59-61 ppmMinor difference expected.
-N-CH₃~35-38 ppm~34-37 ppmMinor difference expected.
-OCH₂CH₃~14-15 ppm~14-15 ppmEssentially identical.

Table 3: Comparative IR Spectroscopy Data (Predicted vs. Experimental)

Functional Group This compound (Predicted Frequency, cm⁻¹) Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Experimental Frequency, cm⁻¹) Key Differentiator
N-H Stretch (Amino)3300-3500 (two bands)3300-3500 (two bands)Similar, characteristic of a primary amine.
C-H Stretch (sp²)~3100-3150~3100-3150Similar, characteristic of the pyrazole C-H.
C-H Stretch (sp³)2850-30002850-3000Similar, from the methyl and ethyl groups.
C=O Stretch (Ester)~1700-1720~1700-1725The position may vary slightly based on conjugation within the ring.
C=C & C=N Stretch (Ring)1550-16501550-1650A complex pattern of bands is expected for the pyrazole ring.
N-H Bend (Amino)~1600-1650~1600-1650Often overlaps with ring stretching vibrations.

Table 4: Comparative Mass Spectrometry Data (Predicted vs. Experimental)

Parameter This compound (Predicted) Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Experimental) Key Differentiator
Molecular Ion (M⁺)m/z 169m/z 169Both isomers have the same molecular weight.
Key Fragmentsm/z 140 ([M-C₂H₅]⁺), m/z 124 ([M-OC₂H₅]⁺), m/z 96 ([M-COOC₂H₅]⁺)m/z 140 ([M-C₂H₅]⁺), m/z 124 ([M-OC₂H₅]⁺), m/z 96 ([M-COOC₂H₅]⁺)The fragmentation patterns are expected to be very similar, with potential minor differences in fragment ion intensities.

Experimental Protocols

Standard spectroscopic techniques are employed for the structural elucidation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet, while liquid samples can be analyzed as a thin film between NaCl plates.

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the spectroscopic validation and differentiation of the two pyrazole isomers.

G cluster_0 Spectroscopic Analysis Workflow start Obtain Sample nmr ¹H and ¹³C NMR start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Analyze Spectroscopic Data nmr->data_analysis ir->data_analysis ms->data_analysis compare Compare with Isomer Data data_analysis->compare structure_confirmed Structure Confirmed: This compound compare->structure_confirmed Data matches predicted 3-carboxylate spectra structure_isomer Structure Identified as Isomer: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate compare->structure_isomer Data matches known 4-carboxylate spectra

Caption: Workflow for the spectroscopic validation of pyrazole isomers.

Conclusion

The structural validation of this compound relies on a multi-technique spectroscopic approach. While mass spectrometry and IR spectroscopy provide crucial functional group information, NMR spectroscopy, particularly ¹H NMR, is the most definitive technique for distinguishing between the 3- and 4-carboxylate isomers. The significant upfield shift of the pyrazole ring proton in the ¹H NMR spectrum of the 3-carboxylate isomer serves as a key diagnostic marker. By carefully analyzing the full suite of spectroscopic data and comparing it to that of known isomers, researchers can confidently confirm the structure of their material, ensuring the integrity of their subsequent research and development activities.

A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of discovery and development. Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are key pharmacophores in numerous biologically active compounds. This guide provides a direct comparison of conventional reflux and modern microwave-assisted methods for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages over traditional heating methods.[1][2] The primary benefits include dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer byproducts.[3] This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[3]

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative data from representative experimental procedures for the synthesis of phenyl-1H-pyrazoles and their derivatives, highlighting the efficiencies gained by transitioning from conventional reflux to microwave-assisted techniques.

ParameterConventional SynthesisMicrowave-Assisted SynthesisSource(s)
Reaction Time 2 hours5 minutes[4][5]
7 - 9 hours9 - 10 minutes[3]
4 - 12 hours2 - 3.3 minutes[3]
Product Yield 72 - 90%91 - 98%[4][5]
Lower yields79 - 92% (improvement)[3]
48 - 85%62 - 92%[4][5]
Reaction Temperature 75°C60°C[4][5]
80°C80°C[4][5]
Microwave Power Not Applicable50 W, 150 W[3]

Mandatory Visualization

The following diagrams illustrate the generalized workflows for conventional and microwave-assisted pyrazole synthesis.

Conventional_Synthesis cluster_setup Reaction Setup cluster_heating Heating cluster_workup Work-up & Purification Reactants Reactants Flask Flask Reactants->Flask Solvent Solvent Solvent->Flask Catalyst Catalyst Catalyst->Flask Heating_Mantle Heating_Mantle Flask->Heating_Mantle Place in Mantle Reflux Reflux Heating_Mantle->Reflux Heat to Reflux Cooling Cooling Reflux->Cooling Reaction Complete Isolation Isolation Cooling->Isolation Purification Purification Isolation->Purification Product Product Purification->Product

Caption: Conventional pyrazole synthesis workflow.

Microwave_Synthesis cluster_setup Reaction Setup cluster_irradiation Microwave Irradiation cluster_workup Work-up & Purification Reactants Reactants Microwave_Vial Microwave_Vial Reactants->Microwave_Vial Solvent Solvent Solvent->Microwave_Vial Catalyst Catalyst Catalyst->Microwave_Vial Microwave_Reactor Microwave_Reactor Microwave_Vial->Microwave_Reactor Seal and Place in Reactor Irradiation Irradiation Microwave_Reactor->Irradiation Irradiate Cooling Cooling Irradiation->Cooling Reaction Complete Isolation Isolation Cooling->Isolation Purification Purification Isolation->Purification Product Product Purification->Product

Caption: Microwave-assisted pyrazole synthesis workflow.

Experimental Protocols

Detailed methodologies for both a conventional and a microwave-assisted Knorr pyrazole synthesis are provided below. These protocols are based on established literature procedures for the synthesis of phenyl-1H-pyrazoles.[6][7]

Conventional Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from the synthesis of Edaravone.[7]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol or 1-propanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ethyl acetoacetate.

  • Solvent and Catalyst: Add a suitable solvent such as ethanol, followed by a few drops of glacial acetic acid.[7]

  • Addition of Hydrazine: Carefully add phenylhydrazine to the mixture. Note that this addition can be exothermic.

  • Heating: Heat the reaction mixture to reflux and maintain for approximately 1 hour.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation and Purification: If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol describes a rapid microwave-assisted method.[8]

Materials:

  • Aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride, 2 mmol)

  • 3-Aminocrotononitrile or an α-cyanoketone (2 mmol)

  • 1 M Hydrochloric acid (5 mL)

Procedure:

  • Reaction Setup: In a microwave vial designed for 2-5 mL reaction volumes, add the aryl hydrazine and 3-aminocrotononitrile.

  • Solvent Addition: Add 5 mL of 1 M hydrochloric acid to the vial.

  • Sealing: Securely seal the microwave vial with a cap using an appropriate crimper tool.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture for 10-15 minutes at a suitable temperature and power, which may require optimization for specific substrates.

  • Cooling: After irradiation, allow the vial to cool to room temperature.

  • Isolation: The pure product can often be obtained directly by vacuum filtration of the cooled reaction mixture.

Conclusion

The presented data and protocols clearly demonstrate the significant advantages of microwave-assisted synthesis for the preparation of pyrazole derivatives. For researchers, scientists, and professionals in drug development, the adoption of MAOS can lead to substantial reductions in reaction times and an increase in product yields, thereby accelerating the discovery and development of new chemical entities. While conventional methods remain valuable, microwave-assisted synthesis offers a more efficient and sustainable alternative for the rapid generation of pyrazole libraries and the synthesis of target compounds.

References

A Comparative Analysis of the Biological Activity of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate and Structurally Related Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the biological activities of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate and other closely related pyrazole derivatives. The information presented is based on available experimental data from peer-reviewed literature, focusing on anticancer, antimicrobial, and anti-inflammatory properties. While specific experimental data for this compound is limited in the public domain, this guide draws comparisons from structurally similar 5-aminopyrazole and ethyl pyrazole-3-carboxylate analogues to infer its potential biological profile and highlight the structure-activity relationships within this chemical class.

Anticancer Activity

Substituted pyrazoles are extensively investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cell cycle progression, such as cyclin-dependent kinases (CDKs), or interference with cytoskeletal dynamics through inhibition of tubulin polymerization.

Comparative Anticancer Potency of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Aminopyrazole Derivatives
Compound 5 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative)HepG213.14DoxorubicinNot specified
MCF-78.03DoxorubicinNot specified
Compound 6 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative)HepG2>50Roscovitine (CDK2)0.99
MCF-7>50Roscovitine (CDK2)0.99
Compound 11 (a 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivative)HepG2>50Roscovitine (CDK2)0.45
MCF-7>50Roscovitine (CDK2)0.45
3-Amino-5-phenylpyrazole Derivative
Compound 5b MCF-70.03837Not specifiedNot specified
5-Aminopyrazole Derivative BC-7 HeLa65.58 ± 8.40CisplatinNot specified
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) (an imidazole analogue) HeLa0.737 ± 0.05Not specifiedNot specified
HT-291.194 ± 0.02Not specifiedNot specified

Note: Data for the specific compound this compound was not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context.

Signaling Pathways in Anticancer Activity

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

Many aminopyrazole derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases, particularly CDK2.[1] CDK2 is a key regulator of the G1/S phase transition in the cell cycle.[1] Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells. The aminopyrazole core is known to interact with the hinge region residues of CDK2.[1]

CDK2_Inhibition_Pathway CDK2 Inhibition by Aminopyrazoles Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates Cyclin D/CDK4_6->pRb E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes Aminopyrazole Inhibitor Aminopyrazole Inhibitor Aminopyrazole Inhibitor->CDK2 inhibits

Caption: Simplified signaling pathway of CDK2-mediated cell cycle progression and its inhibition by aminopyrazole derivatives.

Tubulin Polymerization Inhibition:

Another significant mechanism of anticancer activity for some pyrazole derivatives is the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[2][3]

Tubulin_Polymerization_Inhibition Mechanism of Tubulin Polymerization Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Pyrazole Derivatives αβ-Tubulin Dimers αβ-Tubulin Dimers Polymerization Polymerization αβ-Tubulin Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->αβ-Tubulin Dimers Pyrazole Derivative Pyrazole Derivative Colchicine Binding Site Colchicine Binding Site Pyrazole Derivative->Colchicine Binding Site binds to Inhibited Polymerization Inhibited Polymerization Colchicine Binding Site->Inhibited Polymerization Mitotic Arrest Mitotic Arrest Inhibited Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Schematic representation of tubulin polymerization and its inhibition by pyrazole derivatives targeting the colchicine binding site.

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The ethyl carboxylate and amino substitutions on the pyrazole ring appear to play a significant role in their antimicrobial efficacy.

Comparative Antimicrobial Potency of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several ethyl pyrazole-3-carboxylate derivatives against a panel of microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µmol/mL)Reference CompoundMIC (µmol/mL)
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) Escherichia coli0.038Ampicillin0.033
Pseudomonas aerug.0.067Ampicillin0.067
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) Candida parapsilosis0.015Fluconazole0.020
Compound 3c (a 5-amino functionalized pyrazole) Staphylococcus aureus32-64 µg/mLNot specifiedNot specified
Compound 4b (a 5-amino functionalized pyrazole) Staphylococcus aureus32-64 µg/mLNot specifiedNot specified

Note: Data for the specific compound this compound was not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context.[4][5]

Experimental Protocols

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Assay_Workflow MTT Assay Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Add MTT Reagent Add MTT Reagent Incubation->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50)

Caption: A step-by-step workflow for determining anticancer activity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazole derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Microplate Inoculate Microplate Prepare Compound Dilutions->Inoculate Microplate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Microplate Incubation Incubation Inoculate Microplate->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

Caption: The process for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

Detailed Methodology:

  • Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add a defined volume of the bacterial or fungal suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The pyrazole scaffold, particularly with 5-amino and 3-ethyl-carboxylate substitutions, represents a promising framework for the development of novel therapeutic agents. While direct experimental data for this compound is not extensively available, the analysis of structurally similar compounds reveals significant potential for anticancer and antimicrobial activities. The anticancer effects are often mediated through the inhibition of key cellular targets like CDK2 and tubulin, while the structural features of these pyrazoles also confer potent activity against a range of microbial pathogens. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative studies.

References

Comparative Spectroscopic Analysis of Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data for a Series of Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate Analogs and Related Pyrazole Derivatives.

This guide provides a comparative overview of the spectroscopic data for various this compound derivatives and structurally related compounds. The information is intended to assist researchers in the identification, characterization, and development of novel pyrazole-based compounds. The data presented is compiled from various scientific publications and is organized for ease of comparison.

Spectroscopic Data Comparison

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for a selection of ethyl 5-amino-pyrazole-carboxylate derivatives and related structures. Due to the limited availability of a systematic study on a single series of this compound derivatives, this guide presents data from various sources to allow for a broader comparative analysis.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Ethyl 5-Amino-Pyrazole-Carboxylate Derivatives and Related Compounds

CompoundSolventPyrazole-H-NH₂-OCH₂CH₃ (q)-OCH₂CH₃ (t)N-CH₃Other SignalsReference
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateDMSO-d₆7.90 (s, 1H)4.22 (s, 2H)4.181.29-2.34 (s, 3H, Ar-CH₃), 7.46 (d, 2H), 7.84 (d, 2H)[1]
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃-----7.62 (t, 5H), 7.40-7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H)[2]
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃-----8.44 (s, 1H), 8.11 (d, 1H), 7.98 (d, 1H), 7.70 (s, 2H), 7.53 (t, 1H), 7.32 (t, 2H), 7.15 (d, 2H), 6.94 (t, 1H)[2]
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateDMSO7.99 (s, 1H)-4.221.26-2.49 (s, 3H, pyrazole-CH₃), 7.49-7.57 (m, 5H, Ar-H)[3]

Note: The chemical shifts for the pyrazole ring proton are influenced by the substitution pattern on the ring.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrazole Derivatives

CompoundSolventPyrazole C3Pyrazole C4Pyrazole C5-COOCH₂CH₃N-CH₃Other SignalsReference
General 4,5-dihydro-1H-pyrazole-~157.0~46.4~88.4---[1]
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃153.12112.79144.40--Aromatic C's: 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25; CN: 120.33[2]
5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃148.69112.99143.90--Aromatic C's: 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54; CN: 120.91[2]

Note: The position of the substituents significantly impacts the chemical shifts of the pyrazole ring carbons.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data (m/z) for Ethyl 5-Amino-Pyrazole-Carboxylate Derivatives

CompoundIonization MethodMolecular Ion [M]⁺Key FragmentsReference
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylateGC/MS309 (8.37%)245 (6.07%), 199 (5.90%), 155 (12.81%), 91 (33.88%), 63 (91.51%), 44 (100%)[1]
Ethyl 5-amino-1-methylpyrazole-4-carboxylateElectron Ionization169-[4]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateEIMS276.30 [M]⁺277.31 [M+1]⁺[5]

Experimental Protocols

The synthesis of this compound derivatives and related compounds generally follows established heterocyclic chemistry routes. Below are generalized protocols based on the literature.

General Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates[5][6]
  • Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediates:

    • To a solution of sodium ethoxide in ethanol, an appropriate acetophenone derivative is added.

    • Diethyl oxalate is then added dropwise to the reaction mixture.

    • The mixture is stirred, and the resulting intermediate is isolated.

  • Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives:

    • A suspension of the substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediate is prepared in glacial acetic acid.

    • Hydrazine hydrate is added to the suspension.

    • The reaction mixture is refluxed, and upon completion, the product is isolated and purified, typically by recrystallization.

Synthesis of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate[7]
  • A solution of potassium hydroxide in acetonitrile is cooled in an ice bath.

  • Ethyl cyanoacetate is added gradually, followed by carbon disulfide.

  • After stirring, dimethyl sulfate is added, and the reaction is left overnight.

  • The mixture is filtered, and the solvent is evaporated.

  • The residue is dissolved in ethanol, and hydrazine hydrate is added.

  • The crude product is obtained after evaporation and purified by column chromatography.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI-MS).

Visualizations

Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagents cluster_product Products Acetophenone Substituted Acetophenone DioxoEster Ethyl 2,4-dioxo-4-arylbutanoate Acetophenone->DioxoEster NaOEt, EtOH DiethylOxalate Diethyl Oxalate DiethylOxalate->DioxoEster Product1 Ethyl 5-aryl-1H-pyrazole-3-carboxylate DioxoEster->Product1 Glacial Acetic Acid Product2 Ethyl 5-aryl-1-methyl-1H-pyrazole-3-carboxylate DioxoEster->Product2 Glacial Acetic Acid Hydrazine Hydrazine Hydrate Hydrazine->Product1 Methylhydrazine Methylhydrazine Methylhydrazine->Product2

Caption: General synthetic scheme for ethyl 5-aryl-1H-pyrazole-3-carboxylates.

Structure-Spectra Relationship

G cluster_core Core Structure cluster_substituents Substituent Effects on Pyrazole H4 Chemical Shift cluster_effect Predicted Effect Core This compound EDG Electron Donating Group (EDG) at C5 (e.g., -NH₂) EWG Electron Withdrawing Group (EWG) at C4 (e.g., -COOEt) Upfield Upfield Shift (Lower ppm) EDG->Upfield Shielding Effect Downfield Downfield Shift (Higher ppm) EWG->Downfield Deshielding Effect

Caption: Substituent effects on the ¹H NMR chemical shift of the pyrazole H4 proton.

References

A Comparative Guide to Pyrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of classical and modern synthetic routes to the pyrazole core, complete with quantitative data and detailed experimental protocols.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities. For researchers and professionals in drug development, selecting the optimal synthetic strategy is crucial for efficiency, yield, and scalability. This guide provides a comparative overview of prominent pyrazole synthesis methods, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in this selection process.

Comparative Performance of Pyrazole Synthesis Methods

The choice of synthetic method depends on factors such as desired substitution patterns, available starting materials, and required reaction conditions. Below is a summary of quantitative data for several common and modern pyrazole synthesis techniques.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference(s)
Knorr Synthesis (Conventional) Ethyl acetoacetate + PhenylhydrazineReflux (135–145 °C), solvent-free1 hour~90%
Knorr Synthesis (Catalytic) Ethyl acetoacetate + PhenylhydrazineNano-ZnO, room temperature30 minutes95%[1]
From α,β-Unsaturated Ketones Chalcone + PhenylhydrazineGlacial acetic acid, reflux2-3 hoursGood
Microwave-Assisted Synthesis Chalcones + Hydrazine HydrateAcetic acid/Ethanol, Microwave (100 W, 75 °C)15-70 minutes79-92%
Microwave-Assisted (One-Pot) Ethyl acetoacetate + 3-Nitrophenylhydrazine + AldehydeSolvent-free, Microwave (420 W)10 minutes71%
Multicomponent Synthesis Enaminone + Benzaldehyde + Hydrazine-HClAmmonium acetate, WaterShortGood
[3+2] Cycloaddition N-Alkylated Tosylhydrazone + Terminal Alkynet-BuOK, Pyridine, 18-crown-6, 0 °C to rt15 minutes76%
Green Synthesis (Aqueous) Phenylhydrazine + Aldehyde + MalononitrileSodium p-toluenesulfonate, WaterNot specifiedGood

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to ensure reproducibility and aid in the practical application of these methods.

Protocol 1: Classical Knorr Pyrazole Synthesis (Synthesis of Edaravone)

This protocol describes the solvent-free synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), a neuroprotective drug.

Materials:

  • Ethyl acetoacetate (12.5 mmol)

  • Phenylhydrazine (12.5 mmol)

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol). The addition is slightly exothermic and should be performed in a fume hood.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C. A heavy syrup will form.

  • Transfer the hot syrup to a beaker and cool thoroughly in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with diethyl ether.

  • Recrystallize the crude product from a minimum amount of hot 95% ethanol (approximately 5–7 mL).

  • Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the pure product, dry it in a desiccator, and determine the yield and melting point (125–127 °C).

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This method offers a rapid and efficient alternative to conventional heating for the synthesis of pyrazole derivatives from chalcones.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine hydrate or Phenylhydrazine (1.2 mmol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the chalcone (1 mmol), the corresponding hydrazine (1.2 mmol), and a catalytic amount of glacial acetic acid in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a power of 100-200 W and a temperature of 75-100 °C for 15-70 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Protocol 3: Multicomponent Synthesis of Polyfunctionalized Pyrazoles in Water

This green chemistry approach utilizes water as a solvent and a simple catalyst for a one-pot synthesis.

Materials:

  • Enaminone (1 mmol)

  • Benzaldehyde (1 mmol)

  • Hydrazine hydrochloride (1 mmol)

  • Ammonium acetate (catalytic amount)

  • Water

Procedure:

  • To a flask containing the enaminone (1 mmol) and benzaldehyde (1 mmol) in water, add hydrazine hydrochloride (1 mmol) and a catalytic amount of ammonium acetate.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates directly from the aqueous solution.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization.

Visualization of Pathways and Workflows

To further aid researchers, the following diagrams illustrate a key signaling pathway involving pyrazole-based drugs and a logical workflow for selecting a suitable synthesis method.

experimental_workflow start Define Target Pyrazole (Substitution Pattern) q1 Unsymmetrical 1,3-Dicarbonyl Starting Material? start->q1 q2 Need for High Throughput or Rapid Synthesis? q1->q2 No knorr Knorr Synthesis (Consider Regioselectivity) q1->knorr Yes cyclo [3+2] Cycloaddition (e.g., with Tosylhydrazones) - High Regioselectivity q1->cyclo Yes (Alternative) mcr Multicomponent Reaction - High Atom Economy q2->mcr Yes microwave Microwave-Assisted Synthesis q2->microwave Yes conventional Conventional Heating (Knorr, etc.) q2->conventional No q3 Are Starting Materials Readily Available? q3->knorr Yes q3->mcr Yes alt_route Synthesize Precursors or Choose Alternative Method q3->alt_route No q4 Emphasis on 'Green' Chemistry? q4->q3 No green Aqueous or Solvent-Free Synthesis q4->green Yes knorr->q2 cyclo->q2 mcr->q4 microwave->q4 green->q3 conventional->q4

Caption: Logical workflow for selecting a pyrazole synthesis method.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK (Janus Kinase) receptor->JAK Activates p_JAK p-JAK (Active) JAK->p_JAK Autophosphorylation STAT STAT (Inactive) p_STAT p-STAT STAT->p_STAT p_JAK->STAT Phosphorylates STAT_dimer p-STAT Dimer p_STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus gene_transcription Gene Transcription (Inflammation, Proliferation) DNA->gene_transcription Regulates cytokine Cytokine cytokine->receptor Binds pyrazole_inhibitor Pyrazole-Based JAK Inhibitor (e.g., Ruxolitinib) pyrazole_inhibitor->p_JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole-based drugs.

References

A Comparative Guide to Assessing the Purity of Synthesized Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate is of paramount importance. This pyrazole derivative serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, complete with experimental protocols and supporting data.

The primary methods for purity determination of pyrazole derivatives include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis.[1][3][4]

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on factors such as the volatility and thermal stability of the compound, the nature of potential impurities, and the desired level of sensitivity and structural information.

Technique Principle Advantages Limitations Typical Purity Range (%)
HPLC-UV Separation based on polarity, with detection by UV absorbance.Versatile for non-volatile and thermally labile compounds.[5] Excellent quantitative accuracy and precision.Requires a chromophore for UV detection. Mobile phase consumption can be high.98.0 - 99.9
GC-MS Separation based on volatility and polarity, with detection by mass spectrometry.High separation efficiency for volatile compounds. Provides structural information from mass spectra, aiding in impurity identification.[6][7]Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required.98.0 - 99.9
¹H and ¹³C NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis (qNMR). Can detect and quantify impurities without the need for reference standards of those impurities.[3][8][9]Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.> 95 (for structural confirmation), qNMR can be highly accurate.
FTIR Absorption of infrared radiation by molecular vibrations.Rapid and non-destructive. Provides information about the functional groups present.[4]Primarily a qualitative technique for structural confirmation. Limited use for quantification of impurities unless they have unique, strong absorption bands.Primarily for identification
Elemental Analysis Combustion of the sample to determine the percentage composition of C, H, N, and other elements.Provides the empirical formula of the compound. A fundamental check of purity.Does not provide information on the nature of impurities. Less precise than chromatographic methods for quantifying minor impurities.± 0.4% of theoretical values

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a similar pyrazole derivative and is a good starting point for method development.[5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid). The ratio should be optimized, for instance, starting with a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general method for the analysis of pyrazole isomers and can be adapted for the target compound.[6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[6]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, 20:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp up to 150 °C at 5 °C/min.

    • Ramp up to 250 °C at 20 °C/min, hold for 5 minutes.[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a minimal amount of methanol and dilute to 10 mL with dichloromethane.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent such as CDCl₃ or DMSO-d₆ in a 5 mm NMR tube.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the proton-decoupled spectrum.

Expected ¹H and ¹³C NMR Spectral Data (based on similar structures): [3][8][9]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
CH₃ (N-methyl)~3.7~35
CH (pyrazole ring)~5.8~95
NH₂~5.5 (broad)-
O-CH₂-CH₃~4.2 (quartet)~60
O-CH₂-CH₃~1.3 (triplet)~14
C=O (ester)-~165
C-NH₂ (pyrazole)-~155
C-COOEt (pyrazole)-~140
C-N (pyrazole)-~145
Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected FTIR Absorption Bands (cm⁻¹): [4]

Functional Group **Characteristic Absorption Range (cm⁻¹) **
N-H stretching (amine)3400 - 3200
C-H stretching (alkane)3000 - 2850
C=O stretching (ester)1750 - 1730
C=N stretching (pyrazole ring)1650 - 1550
C-N stretching1350 - 1000
C-O stretching (ester)1300 - 1000
Elemental Analysis
  • Instrumentation: CHN elemental analyzer.

  • Procedure: A precisely weighed amount of the dried sample is combusted in a stream of oxygen. The resulting CO₂, H₂O, and N₂ are quantified.

  • Expected Values for C₇H₁₁N₃O₂: C, 49.69%; H, 6.55%; N, 24.84%. The experimental values should be within ±0.4% of the theoretical values.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Purification cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Purity Assessment Synthesized_Product Synthesized this compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesized_Product->Purification TLC Thin Layer Chromatography (TLC) for reaction monitoring and preliminary purity check Purification->TLC FTIR FTIR Spectroscopy for functional group confirmation Purification->FTIR NMR ¹H and ¹³C NMR for structural elucidation Purification->NMR HPLC HPLC-UV for quantitative purity determination TLC->HPLC NMR->HPLC Final_Report Final Purity Report and Certificate of Analysis HPLC->Final_Report GCMS GC-MS for analysis of volatile impurities and structural confirmation GCMS->Final_Report Elemental_Analysis Elemental Analysis for empirical formula verification Elemental_Analysis->Final_Report

Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic and Other Methods HPLC HPLC (Separation in liquid phase) Purity_Quantification Purity (%) Determination HPLC->Purity_Quantification Quantitative Data Impurity_Profile Impurity Profiling HPLC->Impurity_Profile GC GC (Separation in gas phase) GC->Purity_Quantification Quantitative Data GC->Impurity_Profile NMR NMR (Structural and Quantitative Info) NMR->Purity_Quantification Quantitative Data (qNMR) NMR->Impurity_Profile FTIR FTIR (Functional Group ID) Final_Assessment Overall Purity Assessment FTIR->Final_Assessment Structural Confirmation EA Elemental Analysis (Elemental Composition) EA->Final_Assessment Formula Confirmation Analyte Synthesized Compound Analyte->HPLC Analyte->GC Analyte->NMR Analyte->FTIR Analyte->EA Purity_Quantification->Final_Assessment Impurity_Profile->Final_Assessment

Caption: Logical relationship of different analytical methods for the comprehensive purity assessment of a synthesized chemical compound.

References

A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data for several bioactive pyrazole derivatives. The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.[1]

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for different series of bioactive pyrazole derivatives, offering a basis for their structural comparison.

Pyrazolone Derivatives

A study of three pyrazolone derivatives revealed distinct crystal packing arrangements. While all three compounds feature a planar pyrazole ring, they crystallize in different systems, indicating the significant influence of substituents on the solid-state structure.[1] The molecules are interconnected through an extensive network of N-H···O hydrogen bonds.[1]

ParameterCompound ICompound IICompound III
Chemical Name (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/nP-1P2₁2₁2₁

Table 1: Crystallographic Data for Pyrazolone Derivatives I, II, and III.[1]

"Armed" Pyrazole Derivatives

These "armed" pyrazoles, functionalized with different substituents, exhibit variations in their crystal packing and molecular conformations, as highlighted by the differing key dihedral angles.[1][2] These structural nuances are thought to influence their observed antitumor, antifungal, and antibacterial activities.[1][2]

ParameterCompound L1Compound L2Compound L3
Chemical Name N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acidethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate
Crystal System MonoclinicMonoclinicTriclinic
Space Group C2/cP2₁/nP-1
Key Dihedral Angle (°) 76.07 (N2–C7–N5–N19)62.12 (N34–C63–N22–N35)60.84 (N3–C8–N2–N1)

Table 2: Crystallographic Data for Armed Pyrazole Derivatives L1, L2, and L3.[1][2]

4-Halogenated-1H-pyrazoles

The completion of the crystallographic data for the series of 4-halogenated-1H-pyrazoles (where the halogen is F, Cl, Br, or I) has provided interesting insights.[3] The 4-bromo and 4-chloro analogs are isostructural, forming trimeric H-bonding motifs.[3] In contrast, the 4-fluoro and 4-iodo analogs form non-isostructural catemers (chain-like structures).[3] This demonstrates that the nature of the halogen substituent directly influences the supramolecular assembly in the crystal lattice.[3]

CompoundH-Bonding MotifN(H)···N distance (Å)
4-Fluoro-1H-pyrazoleCatemer~2.87
4-Chloro-1H-pyrazoleTrimer~2.95
4-Bromo-1H-pyrazoleTrimer~2.95
4-Iodo-1H-pyrazoleCatemer2.87 (3)

Table 3: Comparison of H-Bonding Motifs in 4-Halogenated-1H-pyrazoles.[3]

Experimental Protocols

The determination of the crystal structures for the pyrazole derivatives discussed involves a standard set of procedures in single-crystal X-ray diffraction.[1] A generalized protocol is outlined below.

Synthesis and Crystallization

The pyrazole derivatives are first synthesized and purified. Single crystals suitable for X-ray diffraction are then grown, often by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.[4]

Data Collection
  • Crystal Selection and Mounting : A suitable single crystal of the pyrazole derivative is selected under a polarizing microscope and mounted on a goniometer head.[1]

  • Data Collection : The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] A series of diffraction images are recorded as the crystal is rotated.[1]

Structure Solution and Refinement
  • Data Processing : The collected diffraction data are processed to determine the unit cell parameters and space group.[1]

  • Structure Solution : The crystal structure is then solved using direct methods or other suitable techniques.[1]

  • Structure Refinement : The initial structural model is refined by full-matrix least-squares on F².[5] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[5]

Data Analysis and Visualization

The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1] This data is then analyzed to understand the molecular conformation and crystal packing.[1]

Workflow for X-ray Crystallography of Pyrazole Derivatives

Xray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Deposition synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_analysis Structural Analysis structure_refinement->structure_analysis validation Validation structure_analysis->validation deposition Database Deposition (e.g., CCDC) validation->deposition

General workflow for X-ray crystallography of pyrazole derivatives.

References

comparing the efficacy of different catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry and materials science, owing to their extensive biological activities and versatile applications. The efficiency of pyrazole synthesis is often dictated by the choice of catalyst. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. We will explore various catalysts, from traditional homogeneous systems to modern heterogeneous and nanocatalysts, evaluating them on yield, reaction conditions, and environmental impact.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst in pyrazole synthesis is a multi-faceted issue, encompassing yield, reaction time, temperature, and the catalyst's reusability. Below is a summary of quantitative data for several distinct catalytic systems, offering a clear comparison of their performance in specific pyrazole synthesis reactions.

Catalyst SystemReactantsSolventConditionsTimeYield (%)Key AdvantagesReference
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateControlled (not specified)Not specifiedShort95%Environmentally friendly, high yield, simple work-up[1]
Silver Triflate (AgOTf) Trifluoromethylated ynones, Aryl/alkyl hydrazinesNot specifiedRoom Temp, 1 mol% catalyst1 hup to 99%High regioselectivity, rapid reaction, exceptional yields[1]
Heterogeneous Nickel-based Hydrazine, Acetophenone derivatives, Benzaldehyde derivativesEthanolRoom Temp3 hGood to ExcellentReusable catalyst (up to 7 cycles), environmentally friendly[2]
Amberlyst-70 Hydrazines/hydrazides, 1,3-DiketonesWaterRoom TempNot specifiedGoodNontoxic, thermally stable, cost-effective, simple workup[1]
(TBA)₂S₂O₈ Aldehydes, Arylhydrazines, β-Diketones/β-ketoestersSolvent-freeNot specifiedNot specifiedGood to ExcellentMetal-free, efficient for fully substituted pyrazoles[3]
Ammonium Chloride (NH₄Cl) Acetyl acetone, HydrazineEthanolNot specifiedNot specifiedNot specifiedGreen catalyst, readily available, inexpensive, non-toxic[4]
Copper (II) Oxide (CuO) NPs Aromatic aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrateWaterRefluxShortHighGreen, efficient, reusable nanocatalyst[5]

Detailed Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating and implementing a catalytic system. The following sections provide generalized experimental protocols for three distinct types of catalysts discussed above.

Protocol for Nano-ZnO Catalyzed Synthesis

This protocol outlines a highly efficient and environmentally friendly approach for synthesizing 1,3,5-substituted pyrazole derivatives.

  • Reaction Setup: In a round-bottom flask, combine phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) under controlled conditions.

  • Catalyst Addition: Introduce a catalytic amount of nano-ZnO to the mixture.

  • Reaction Execution: Allow the reaction to proceed for a short duration at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the straightforward work-up procedure typically involves filtration to recover the catalyst and removal of any solvent. The crude product is then purified, often through recrystallization, to yield the final 1,3,5-substituted pyrazole. This method is noted for its exceptional yield, often reaching up to 95%.[1]

Protocol for Heterogeneous Nickel-Based Catalyzed Synthesis

This one-pot, three-component synthesis is an environmentally benign method for producing various pyrazole derivatives at room temperature.[2]

  • Initial Reaction: Charge a round-bottom flask with acetophenone (0.1 mol), hydrazine (0.1 mol), 10 mol% of the solid Nickel-based heterogeneous catalyst, and 10 mL of Ethanol.[2]

  • Intermediate Formation: Stir the mixture for 30 minutes to facilitate the formation of the hydrazone intermediate.[2]

  • Second Condensation: Add benzaldehyde (0.1 mol) dropwise to the reaction mixture.[2]

  • Reaction Completion: Continue stirring the mixture for approximately 3 hours at room temperature.[2]

  • Product Isolation: After the reaction is complete, the solid catalyst can be separated by filtration. The filtrate is then concentrated, and the resulting product is purified, typically by recrystallization. The catalyst can be washed, dried, and reused for subsequent reactions.[2]

Protocol for Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles

This method demonstrates a rapid and highly regioselective synthesis of trifluoromethylated pyrazoles at room temperature.[1]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the trifluoromethylated ynone (1 mmol) and the corresponding aryl or alkyl hydrazine (1 mmol).

  • Catalyst Introduction: Add silver triflate (AgOTf) at a loading of 1 mol%.

  • Reaction Progression: The heterocyclization reaction occurs rapidly, typically within 1 hour, at room temperature.[1]

  • Isolation: Following the completion of the reaction, the product is isolated. The work-up may involve solvent evaporation and purification of the residue by column chromatography to obtain the highly pure 3-CF₃-pyrazole derivative with yields reported up to 99%.[1]

Visualizing the Process

Diagrams are provided below to illustrate the experimental workflow for catalyst comparison and the classification of catalysts used in pyrazole synthesis.

G start Select Reactants (e.g., 1,3-Diketone + Hydrazine) catalyst_A Catalyst A (e.g., Nano-ZnO) start->catalyst_A catalyst_B Catalyst B (e.g., AgOTf) start->catalyst_B catalyst_C Catalyst C (e.g., Ni-based) start->catalyst_C reaction_A Run Reaction (Conditions A) catalyst_A->reaction_A reaction_B Run Reaction (Conditions B) catalyst_B->reaction_B reaction_C Run Reaction (Conditions C) catalyst_C->reaction_C workup Product Isolation & Purification reaction_A->workup reaction_B->workup reaction_C->workup analysis Analysis (Yield, Purity, Time) workup->analysis For each catalyst comparison Compare Efficacy analysis->comparison

Caption: Experimental workflow for comparing catalyst efficacy.

Catalyst_Classification main Catalysts for Pyrazole Synthesis homo Homogeneous main->homo hetero Heterogeneous main->hetero nano Nanocatalysts main->nano homo_ex AgOTf Cu(OTf)₂ Lewis Acids (LiClO₄) homo->homo_ex hetero_ex Ni-based Amberlyst-70 Silica-supported acids hetero->hetero_ex nano_ex Nano-ZnO CuO NPs Ag/La-ZnO nano->nano_ex

Caption: Classification of catalysts for pyrazole synthesis.

Conclusion

The selection of a catalyst for pyrazole synthesis profoundly impacts the reaction's efficiency, cost-effectiveness, and environmental footprint.

  • Nanocatalysts , such as Nano-ZnO and CuO NPs, offer remarkable advantages, including high yields (up to 95-99%), short reaction times, and green credentials due to their reusability and often mild reaction conditions.[1][5]

  • Homogeneous catalysts like silver triflate provide exceptional yields and high selectivity in very short reaction times but may involve higher costs and more complex product separation.[1]

  • Heterogeneous catalysts , including novel nickel-based systems and resins like Amberlyst-70, present a compelling balance of good-to-excellent yields with the significant operational advantage of easy separation and catalyst recycling, aligning well with the principles of green chemistry.[1][2]

Ultimately, the ideal catalyst depends on the specific synthetic goals, substrate scope, and desired scale of the reaction. For high-throughput screening and drug discovery, rapid and high-yielding methods using silver or nanocatalysts might be preferable. For large-scale, industrial applications, the reusability and cost-effectiveness of heterogeneous catalysts are highly advantageous. This guide provides the foundational data to make an informed decision tailored to your research and development needs.

References

A Comparative Guide to In Vitro Screening of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous compounds demonstrating significant therapeutic potential against a range of diseases, particularly cancer.[1][2][3] This guide provides an objective comparison of the in vitro performance of selected pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of screening assays.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 and Ki values) of several notable pyrazole-based compounds against their primary kinase targets. This data is essential for understanding the potency and selectivity of these inhibitors and serves as a valuable resource for structure-activity relationship (SAR) studies.

CompoundTarget Kinase(s)IC50 (nM)Ki (nM)Target Cell LineIC50 (µM)
Afuresertib (GSK2110183) Akt11.3[1]0.08[1][4]HCT116 (Colon)0.95[1][4]
Akt22-
Akt32.6-
AT7519 CDK224[1]-Multiple0.411 - 2.77[1]
CDK523[1]-
Ruxolitinib (INCB018424) JAK1~3[2]-
JAK2~3[2]-
JAK3~430[2]-
Compound 3 ALK2.9 (cell-free)[1]--0.027 (cellular)[1]
Compound 6 Aurora A160[1][4]-HCT116 (Colon)0.39[1][4]
MCF-7 (Breast)0.46[1][4]
Compound 17 Chk217.9[1][4]-
AT9283 Aurora A~3[5]-HCT116-
Aurora B~3[5]-
JAK2Inhibits-
Abl (T315I)Inhibits-

Experimental Protocols

Robust and reproducible in vitro assays are critical for the accurate determination of kinase inhibitor potency and selectivity.[6] Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common fluorescence-based method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the concentration of a pyrazole-based inhibitor required to inhibit 50% of the activity of a target kinase.

Materials:

  • Purified recombinant kinase enzyme

  • Specific peptide substrate (often biotinylated)

  • ATP (at a concentration close to the Km for the specific kinase)[4]

  • Test Compounds (dissolved in DMSO)

  • Kinase Assay Buffer

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, TR-FRET reagents)[4]

  • 384-well plates (white, flat-bottom)[4]

  • Plate reader capable of detecting luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based test compounds in DMSO.[4]

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[4]

  • Enzyme Addition: Add the kinase enzyme solution to all assay wells.[4]

  • Pre-incubation: Gently mix and incubate the plate for 10-30 minutes at room temperature to allow for the inhibitor to bind to the kinase.[4][7]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture containing the peptide substrate and ATP.[4][8]

  • Reaction Incubation: Cover the plate and incubate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[4]

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to kinase activity.[9] In a TR-FRET assay, a terbium-labeled antibody detects the phosphorylated substrate.[6]

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.[9]

Kinase Selectivity Profiling

Objective: To determine the selectivity of a pyrazole-based inhibitor by screening it against a broad panel of kinases.

Methodology:

  • Single Concentration Screen: Initially, test the compound at a single, fixed concentration (e.g., 1 µM) against a large panel of purified kinases.

  • Hit Identification: Identify "hits" as kinases that show a significant percentage of inhibition (e.g., >70%) at the screening concentration.

  • IC50 Determination for Hits: For the identified "hit" kinases, perform full dose-response curves to determine the precise IC50 values, as described in the protocol above.

  • Selectivity Analysis: Compare the IC50 value for the primary target kinase to the IC50 values for the off-target kinases to determine the selectivity profile.

Mandatory Visualizations

Diagrams are provided below to illustrate a key signaling pathway targeted by pyrazole-based inhibitors and a typical experimental workflow.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Growth) Akt->Downstream promotes Afuresertib Afuresertib (Pyrazole Inhibitor) Afuresertib->Akt inhibits

Caption: PI3K/Akt signaling pathway with inhibition by Afuresertib.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Start: Compound Library (Pyrazole-Based) Dilution Serial Dilution of Test Compounds Start->Dilution Assay_Plate Dispense Compounds, Kinase, and Substrate into 384-well Plate Dilution->Assay_Plate Incubation1 Pre-incubation (Compound-Kinase Binding) Assay_Plate->Incubation1 Reaction_Start Initiate Reaction with ATP Incubation1->Reaction_Start Incubation2 Reaction Incubation Reaction_Start->Incubation2 Detection Add Detection Reagent & Read Plate Incubation2->Detection Data_Analysis Data Analysis: IC50 Curve Fitting Detection->Data_Analysis End End: Identify Potent Inhibitors Data_Analysis->End

Caption: General workflow for in vitro kinase inhibitor screening.

References

Structure-Activity Relationship of Aminopyrazole Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on key therapeutic areas such as oncology, inflammation, and infectious diseases. The information presented herein is supported by experimental data, detailed protocols for key assays, and visual representations of SAR trends to aid in the rational design of novel aminopyrazole carboxylate-based therapeutic agents.

I. Anticancer Activity

Aminopyrazole carboxylates have emerged as a promising class of anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. The SAR for their anticancer effects is often centered around the substituents on the pyrazole core and the nature of the carboxylate moiety.

Kinase Inhibition

Many aminopyrazole carboxylates exert their anticancer effects by targeting protein kinases. The pyrazole core often acts as a hinge-binding motif.[1]

Table 1: SAR of Aminopyrazole Carboxylates as Kinase Inhibitors

Scaffold Position of Modification Substituent Target Kinase(s) Activity (IC50) Key SAR Observations
3-Aminopyrazole-4-carboxylateN1Unsubstituted (H)VariousGenerally more potentAn unsubstituted N1 position is often crucial for activity, potentially by acting as a hydrogen bond donor.[2]
N1Alkyl/ArylVariousDecreased activitySubstitution at N1 generally leads to a loss of antiproliferative activity.[2]
C5Phenylamino--The phenylamino group at C5 is a common feature in active compounds.[3]
5-Aminopyrazole-4-carboxylateC3VariesFGFR1, FGFR2, FGFR341-99 nMServes as a scaffold for pan-FGFR covalent inhibitors.[4]
N1VariesBcr-Abl14.2 nMThe diarylamide moiety is important for Bcr-Abl inhibition.[5]
C3CyclobutylCDK2, CDK523-24 nMCyclobutyl at C3 is more optimal for activity than other alkyl or aryl groups.[5]

Logical Relationship of N1 Substitution on Anticancer Activity

SAR_N1_Substitution Effect of N1 Substitution on Antiproliferative Activity Aminopyrazole_Core Aminopyrazole Carboxylate Core N1_Unsubstituted N1-H (Unsubstituted) Aminopyrazole_Core->N1_Unsubstituted Maintains H-bond donor capability N1_Substituted N1-Alkyl/Aryl (Substituted) Aminopyrazole_Core->N1_Substituted Steric hindrance/ Loss of H-bond donor Activity_High Enhanced Antiproliferative Activity N1_Unsubstituted->Activity_High Activity_Low Diminished/Lost Antiproliferative Activity N1_Substituted->Activity_Low

Caption: Impact of N1 substitution on the anticancer activity of aminopyrazole carboxylates.

Cytotoxicity against Cancer Cell Lines

The direct cytotoxic effect of aminopyrazole carboxylates has been evaluated against various cancer cell lines.

Table 2: Cytotoxicity of Aminopyrazole Carboxylates against Various Cancer Cell Lines

Compound Cell Line Activity (IC50 or % Growth Inhibition) Reference
Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylateHepG2 (Liver Cancer)54.25% growth inhibition[2]
HeLa (Cervical Cancer)38.44% growth inhibition[2]
5-amino-1H-pyrazole-4-carboxamide derivative (10h)NCI-H520 (Lung Cancer)IC50 = 19 nM[4]
SNU-16 (Gastric Cancer)IC50 = 59 nM[4]
KATO III (Gastric Cancer)IC50 = 73 nM[4]
Pyrazolyl benzimidazole derivative (Compound 7)A549 (Lung Cancer)IC50 = 0.487 µM[5]
HT29 (Colon Cancer)IC50 = 0.381 µM[5]

II. Anti-inflammatory Activity

Aminopyrazole carboxylates have shown potential as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.

Table 3: SAR of Aminopyrazole Carboxylates as Anti-inflammatory Agents

Scaffold Position of Modification Substituent Target/Assay Activity Key SAR Observations
4-Amino-3-trifluoromethyl-5-phenylpyrazole--In vivo anti-inflammatory modelsAppreciable activityThe 4-amino-3-trifluoromethyl-5-phenylpyrazole scaffold is a lead structure for anti-inflammatory compounds.[2]
3-AminopyrazoleN1Embedded substituentAnti-inflammatory activityReported activitySubstitution at N1 with a more embedded group can confer anti-inflammatory properties.

Experimental Workflow for In Vitro Anti-inflammatory Assay

Anti_Inflammatory_Workflow Workflow for In Vitro Anti-inflammatory Activity Screening cluster_cell_culture Cell Culture and Treatment cluster_assays Measurement of Inflammatory Mediators cluster_viability Cytotoxicity Assessment Seed_Cells Seed Macrophages (e.g., RAW 264.7) in 96-well plates Pretreat Pre-treat with Aminopyrazole Carboxylates Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Cell Supernatant Stimulate->Collect_Supernatant MTT_Assay MTT Assay to assess cell viability Stimulate->MTT_Assay Griess_Assay Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay ELISA ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Collect_Supernatant->ELISA

Caption: A general workflow for assessing the in vitro anti-inflammatory effects of aminopyrazole carboxylates.

III. Antimicrobial Activity

Certain aminopyrazole carboxylates have demonstrated activity against various microbial strains.

Table 4: Antimicrobial Activity of Aminopyrazole Derivatives

Scaffold Modification Microorganism Activity (MIC) Key SAR Observations
3-Aminopyrazole on a pyrido-indole scaffold-S. aureus0.125 mg/mLThe complex scaffold demonstrates potent antibacterial activity.[2]
E. coli8 mg/mL
4-Amino-3-trifluoromethyl-5-phenylpyrazoles-Various bacteria and fungiTuberculostatic, antibacterial, antimycotic activitiesThe trifluoromethyl and phenyl groups are important for activity.[2]

IV. Experimental Protocols

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test aminopyrazole carboxylate derivatives and incubate for the desired period (e.g., 72 hours).[6]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6] Incubate for 1.5 to 4 hours at 37°C.[6]

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 492 and 590 nm using a microplate reader.[6]

In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

This protocol describes a common method for measuring kinase activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate by a kinase. Inhibition is observed as a decrease in the signal generated from the phosphorylated product. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is often used.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the aminopyrazole carboxylate inhibitor. Prepare a solution containing the kinase, a fluorescently labeled substrate, and ATP.

  • Kinase Reaction:

    • Add the inhibitor dilutions to the wells of a 384-well plate.

    • Add the kinase to the wells and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.[1]

  • Detection:

    • Stop the reaction by adding a detection solution containing EDTA and a labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate to allow for antibody binding.

  • Signal Measurement: Measure the TR-FRET signal using a suitable plate reader. The signal is proportional to the amount of substrate phosphorylation.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is used to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the aminopyrazole carboxylate for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.[9]

  • Cell Viability: Perform a concurrent MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[5]

  • Serial Dilution: Perform serial twofold dilutions of the aminopyrazole carboxylate in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

References

Safety Operating Guide

Safe Disposal of Ethyl 5-Amino-1-Methyl-1H-Pyrazole-3-Carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides detailed procedures for the safe disposal of ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, ensuring compliance with safety standards and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as an acute toxicant if swallowed. It is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and adhering to established laboratory safety protocols.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 3) Toxic if swallowed.
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, compatible, and properly labeled waste container.

    • For solid waste, carefully sweep up the material to avoid dust formation and place it in a suitable, closed container for disposal.[2]

  • Engage Professional Disposal Services:

    • It is imperative to contact a licensed professional waste disposal service to manage the disposal of this material.[2]

    • Do not dispose of this chemical down the drain or in regular trash.[1][2]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the unused product.[2]

Emergency Procedures

In the event of accidental exposure or spillage, follow these first-aid measures and containment protocols:

IncidentFirst-Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[2]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
If Swallowed Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

For spills, evacuate the area and ensure adequate ventilation. Use personal protective equipment to pick up and arrange disposal without creating dust.[2]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase start Start: Handling Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generate Chemical Waste ppe->waste_generation spill_check Accidental Spill? spill_procedure Follow Spill Containment Protocol spill_check->spill_procedure Yes collection Collect Waste in Labeled Container spill_check->collection No spill_procedure->ppe waste_generation->spill_check storage Store in Designated Hazardous Waste Area collection->storage contact_disposal Contact Licensed Waste Disposal Service storage->contact_disposal end End: Proper Disposal contact_disposal->end

Workflow for the proper disposal of the target compound.

References

Personal protective equipment for handling ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Profile

This compound is classified as acutely toxic if swallowed. Variants of this compound are also known to be skin and eye irritants and may cause respiratory irritation.[1][2][3] Due to the presence of an amino group, it should be handled with the precautions typically taken for amines.[4] As an ester, its vapor may also pose risks.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[1][6]Must conform to EN166 or NIOSH standards.[1][6] Provides protection against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile).[1][6]Gloves should be inspected before use and disposed of after contamination.[1] For comprehensive protection, consider double gloving.
Laboratory coat.[6][7]Should be buttoned and fit properly to cover as much skin as possible.[6]
Respiratory Protection Dust mask (e.g., N95) or a respirator with appropriate cartridges.[2][4][8]To be used in poorly ventilated areas or when handling the solid form to avoid inhalation of dust.[1][4]
Foot Protection Closed-toe shoes.[6][9]Shoes should be made of a non-absorbent material.[8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental integrity.

1. Preparation:

  • Ensure the work area, preferably a fume hood, is clean and uncluttered.[10]

  • Verify that safety equipment, such as an eyewash station and safety shower, is accessible and operational.[3][11]

  • Assemble all necessary materials and equipment before handling the chemical.

  • Clearly label all containers with the chemical name and hazard information.[12]

2. Handling:

  • Don the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, do so in a ventilated enclosure to minimize dust inhalation.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Handle the chemical away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean the work area and any contaminated equipment.

  • Properly store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[3]

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[7][13] The label should include the chemical name and appropriate hazard warnings.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7]

  • Contaminated Materials: Any items, such as weighing paper, gloves, or absorbent pads, that are grossly contaminated with the compound should be placed in the solid waste container.[13]

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated chemical waste storage area.[7]

  • Segregate waste from incompatible materials.[7]

3. Professional Disposal:

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[7][13]

  • High-temperature incineration is a common and recommended method for the disposal of such compounds.[13]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE gather_materials Gather Materials & Label Containers check_safety->gather_materials weigh_solid Weigh Solid in Ventilated Enclosure don_ppe->weigh_solid wash_hands Wash Hands & Exposed Skin prepare_solution Prepare Solution (If Applicable) weigh_solid->prepare_solution clean_area Clean Work Area & Equipment wash_hands->clean_area segregate_waste Segregate Solid & Liquid Waste store_chemical Store Chemical Properly clean_area->store_chemical store_waste Store Waste in Designated Area segregate_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.